molecular formula C6H6N2OS B041421 2-Methylsulfanylpyrimidine-4-carbaldehyde CAS No. 1074-68-6

2-Methylsulfanylpyrimidine-4-carbaldehyde

Cat. No.: B041421
CAS No.: 1074-68-6
M. Wt: 154.19 g/mol
InChI Key: QGJXHPACBLAFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylsulfanylpyrimidine-4-carbaldehyde is a high-value, multifunctional heteroaromatic building block extensively employed in medicinal chemistry and materials science research. Its core structure features a pyrimidine ring, a privileged scaffold in drug discovery, which is functionalized with an aldehyde group and a methylsulfanyl (SMe) group at the 2-position. The aldehyde serves as a highly versatile electrophilic handle, enabling facile derivatization through condensation reactions (e.g., to form Schiff bases), reductive amination for amine coupling, and nucleophilic addition for carbon-carbon bond formation. The electron-donating methylsulfanyl group modulates the electronic properties of the ring system and serves as an excellent leaving group, allowing for subsequent nucleophilic aromatic substitution (SNAr) to introduce a diverse array of amines, alcohols, and other nucleophiles, thereby creating more complex and functionalized pyrimidine libraries.

Properties

IUPAC Name

2-methylsulfanylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJXHPACBLAFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572487
Record name 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-68-6
Record name 2-(Methylthio)-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2-Methylsulfanylpyrimidine-4-carbaldehyde: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylsulfanylpyrimidine-4-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a methylsulfanyl group and a reactive carbaldehyde function on a pyrimidine scaffold makes it a valuable intermediate for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and a representative synthesis protocol for this compound. Furthermore, it delves into its primary biological application as a precursor for cytokine synthesis inhibitors, with a focus on the p38 MAP kinase signaling pathway.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₆H₆N₂OS[1]
Molecular Weight 154.19 g/mol [1]
CAS Number 1074-68-6[1]
Appearance Solid-
Melting Point 68 °C[1]
Boiling Point 110-112 °C (at 0.001 Torr)[2]
Density (Predicted) 1.29 ± 0.1 g/cm³[2]
pKa (Predicted) -0.87 ± 0.23[2]
Vapor Pressure 0.00107 mmHg at 25°C[1]
Storage Temperature 2-8°C, under inert gas[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the aldehyde proton, and the methyl protons of the methylsulfanyl group. The aldehyde proton will appear significantly downfield (typically δ 9-10 ppm). The pyrimidine ring protons will exhibit characteristic chemical shifts and coupling patterns. The methyl protons will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a chemical shift in the range of δ 190-200 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, and the methyl carbon of the methylsulfanyl group will be observed at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretch (aldehyde): A strong absorption band around 1700-1730 cm⁻¹.

  • C-H stretch (aldehyde): A characteristic peak around 2720 cm⁻¹.

  • C=N and C=C stretches (pyrimidine ring): Absorptions in the 1500-1600 cm⁻¹ region.

  • C-H stretches (aromatic and methyl): Bands in the 2850-3100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will likely involve the loss of the aldehyde group (CHO) and cleavage of the methylsulfanyl group.

Synthesis

This compound is typically synthesized from readily available pyrimidine precursors. A common route involves the formylation of a suitable 2-methylsulfanylpyrimidine derivative.

Experimental Protocol: Representative Synthesis

This protocol describes a plausible two-step synthesis starting from 4-iodo-2-(methylthio)pyrimidine.

Step 1: Synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

  • To a solution of 4-iodo-2-(methylthio)pyrimidine in anhydrous methanol, add sodium methoxide.

  • Add a palladium catalyst, such as Pd(dppf)Cl₂, and a suitable ligand.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(dimethoxymethyl)-2-(methylthio)pyrimidine.

Step 2: Hydrolysis to this compound

  • Dissolve the 4-(dimethoxymethyl)-2-(methylthio)pyrimidine obtained in the previous step in a mixture of an organic solvent (e.g., acetone) and an aqueous acid (e.g., hydrochloric acid).

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Relevance and Signaling Pathway

This compound serves as a key building block in the synthesis of potent inhibitors of cytokine production.[2] Many of these inhibitors target the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

The p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[3][4][5] Dysregulation of this pathway is implicated in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The core of the pathway consists of a three-tiered kinase cascade:

  • MAPKKK (Mitogen-Activated Protein Kinase Kinase Kinase): Upstream kinases such as TAK1 and ASK1 are activated by various stimuli.

  • MAPKK (Mitogen-Activated Protein Kinase Kinase): MKK3 and MKK6 are phosphorylated and activated by the MAPKKKs.

  • MAPK (Mitogen-Activated Protein Kinase): p38 MAPK is the final kinase in this cascade, activated by phosphorylation by MKK3/6.

Activated p38 MAPK then phosphorylates and activates a range of downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2).[5][6] This ultimately leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][7][8]

p38_MAPK_Pathway Stimuli Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream_Kinases Downstream Kinases (e.g., MAPKAPK-2) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Downstream_Kinases->Cytokine_Production Transcription_Factors->Cytokine_Production Inhibitor Pyrimidine-based Inhibitor (Derived from this compound) Inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Mechanism of Action of Derived Inhibitors

Pyrimidine-based compounds synthesized from this compound can act as potent and selective inhibitors of p38 MAPK. By binding to the ATP-binding site of the p38 kinase, these inhibitors prevent its phosphorylation and activation of downstream targets. This blockade of the p38 MAPK signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Conclusion

This compound is a versatile and valuable intermediate in the field of medicinal chemistry. Its well-defined chemical and physical properties, coupled with its strategic role in the synthesis of p38 MAPK inhibitors, underscore its importance for researchers and drug development professionals. A thorough understanding of its characteristics and synthetic routes is essential for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides a foundational resource to aid in these endeavors.

References

In-Depth Technical Guide: 2-Methylsulfanylpyrimidine-4-carbaldehyde (CAS 1074-68-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylsulfanylpyrimidine-4-carbaldehyde (CAS No. 1074-68-6), a key intermediate in the synthesis of biologically active molecules, particularly cytokine synthesis inhibitors. This document details its chemical and physical properties, provides experimental protocols for its synthesis and derivatization, and explores its role in modulating cellular signaling pathways.

Core Compound Data

This compound is a substituted pyrimidine featuring a methylsulfanyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. This unique substitution pattern makes it a valuable building block in medicinal chemistry.

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 1074-68-6[1][2]
Molecular Formula C₆H₆N₂OS[1][3][4][5][6]
Molecular Weight 154.19 g/mol [1][3][4][5][6]
Melting Point 68 °C[7][8]
Boiling Point 301.2 °C at 760 mmHg[7][9][10][11][12]
Density 1.29 g/cm³[9][11]
Flash Point 136 °C[9][10][11]
Refractive Index 1.583[9][10]
Appearance White to Brown powder/crystal[13]
Purity >96.0% (GC)[13][14]
Storage 2-8°C, under inert gas[4][15]
Spectroscopic Data

While specific spectra are not provided in the search results, the IUPAC name, 2-(methylsulfanyl)pyrimidine-4-carbaldehyde, and its structure can be used to predict characteristic spectroscopic features.

  • ¹H NMR: Protons on the pyrimidine ring, the aldehyde proton, and the methyl protons of the methylsulfanyl group would be expected to show distinct chemical shifts.

  • ¹³C NMR: Signals corresponding to the carbons of the pyrimidine ring, the carbonyl carbon of the aldehyde, and the methyl carbon would be present.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde would be a key feature.

  • Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight (154.19).

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram for being harmful.[7]

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritationP264: Wash skin thoroughly after handling.
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product.
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/ eye protection/ face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Discovery and Development

This compound is a versatile intermediate primarily utilized in the synthesis of cytokine synthesis inhibitors.[4][16] Cytokines are key signaling molecules in the immune system, and their overproduction can lead to inflammatory diseases.[3][7] Pyrimidine derivatives, in general, have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The aldehyde functional group of this compound provides a reactive site for various chemical transformations, such as condensation reactions, to build more complex molecular architectures.[3] This makes it a valuable starting material for creating libraries of compounds for drug screening.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its acetal precursor, 4-(dimethoxymethyl)-2-(methylthio)pyrimidine.

Reaction Scheme:

G 4-(dimethoxymethyl)-2-(methylthio)pyrimidine 4-(dimethoxymethyl)-2-(methylthio)pyrimidine This compound This compound 4-(dimethoxymethyl)-2-(methylthio)pyrimidine->this compound 1.2N HCl, 60°C, 3h Then NaHCO3 G This compound This compound 2-Thiomethylpyrimidine-4-carboxylic acid 2-Thiomethylpyrimidine-4-carboxylic acid This compound->2-Thiomethylpyrimidine-4-carboxylic acid Oxidizing Agent (e.g., KMnO4, CrO3) p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Stress) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->p38_MAPK inhibits Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MK2->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene_Expression->Cytokines

References

physical and chemical properties of 2-Methylsulfanylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methylsulfanylpyrimidine-4-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. This unique arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Compound Identifiers

Identifier Value Reference
CAS Number 1074-68-6 [1][2]
Molecular Formula C₆H₆N₂OS [1][2]
IUPAC Name This compound [2]
Synonyms 2-(Methylthio)pyrimidine-4-carbaldehyde, 4-Formyl-2-methylthiopyrimidine [1][2]
InChI InChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 [2]

| SMILES | CSC1=NC=CC(=N1)C=O |[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for designing reaction conditions, purification protocols, and formulation strategies. The available experimental and predicted data are summarized below.

Table 2: Physical and Chemical Properties

Property Value Remarks Reference
Molecular Weight 154.19 g/mol --- [1][2]
Melting Point 68 °C Experimental [1][3]
Boiling Point 110-112 °C at 0.001 Torr [1]
Density 1.29 ± 0.1 g/cm³ Predicted [1]
pKa -0.87 ± 0.23 Predicted [1]
LogP 0.8 Computed [2]
Vapor Pressure 0.00107 mmHg at 25°C [3]
Refractive Index 1.583 --- [3]

| Storage Temperature | 2-8°C | Under inert gas (Nitrogen or Argon) |[1] |

Spectral Data

While specific, high-resolution spectra for this compound are not widely published in peer-reviewed journals, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the pyrimidine ring protons, the aldehyde proton (likely in the 9-10 ppm region), and a singlet for the methylsulfanyl (S-CH₃) group protons (typically in the 2.5-3.0 ppm region).

  • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbons of the pyrimidine ring, the carbonyl carbon of the aldehyde group (around 190 ppm), and the methyl carbon of the methylsulfanyl group.

  • FT-IR: The Fourier-transform infrared (FT-IR) spectrum should exhibit a strong characteristic absorption band for the aldehyde C=O stretching vibration, typically found in the range of 1680-1700 cm⁻¹. Other significant bands would correspond to C-H, C=N, and C=C stretching and bending vibrations of the aromatic ring and alkyl group.[4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (154.19 g/mol ). For instance, a related synthesis yielded a product with a reported LC-MS m/z of 155 (M+1).[5]

Synthesis and Experimental Protocols

This compound is a synthetic compound. A common synthetic route involves the hydrolysis of an acetal precursor.

Experimental Protocol: Synthesis via Acetal Hydrolysis [5]

This protocol is adapted from a documented synthesis of 2-(methylthio)pyrimidine-4-carboxaldehyde.[5]

  • Reaction Setup: A solution of 4-(dimethoxymethyl)-2-(methylthio)pyrimidine (53.7 g, 268 mmol) is prepared.

  • Acidic Hydrolysis: The starting material is slowly added to a stirred aqueous solution of 1.2N HCl (300 mL, 268 mmol, 1.0 eq.) at 60 °C.

  • Reaction Time: The mixture is stirred continuously at 60 °C for 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is neutralized by the slow addition of solid sodium bicarbonate.

    • The crude product is extracted with diethyl ether (3 x 150 mL).

    • The combined organic layers are concentrated under reduced pressure.

  • Product: The target compound, 2-(methylthio)pyrimidine-4-carboxaldehyde, is obtained as a yellow solid (14.2 g, 34% yield).[5]

G cluster_workflow Synthesis Workflow start Start: 4-(dimethoxymethyl)-2-(methylthio)pyrimidine step1 Add to 1.2N HCl solution start->step1 step2 Stir at 60°C for 3 hours (Acidic Hydrolysis) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Neutralize with NaHCO₃ step3->step4 step5 Extract with Diethyl Ether step4->step5 step6 Concentrate under Reduced Pressure step5->step6 end Product: this compound step6->end

A generalized workflow for the synthesis of this compound.

Biological Relevance and Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[6][7] Derivatives of pyrimidine exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[8]

This compound, also known by its synonym 4-Formyl-2-methylthiopyrimidine, serves as a crucial intermediate in the synthesis of cytokine synthesis inhibitors .[1][3] Cytokines are key signaling proteins that mediate inflammatory and immune responses. Inhibitors of their synthesis are vital in treating a host of diseases, including autoimmune disorders and certain cancers. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules with potential therapeutic value.

G cluster_application Biological Application Compound This compound Intermediate Key Intermediate in Organic Synthesis Compound->Intermediate Serves as Product Cytokine Synthesis Inhibitors Intermediate->Product Leads to Application Therapeutic Agents for Inflammatory Diseases & Autoimmune Disorders Product->Application Used as

Role as an intermediate in developing cytokine synthesis inhibitors.

This technical guide provides foundational data for researchers working with this compound. Further experimental validation of predicted properties is recommended for specific applications.

References

An In-depth Technical Guide on 2-Methylsulfanylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, and weight of 2-Methylsulfanylpyrimidine-4-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Molecular Properties and Structure

This compound is a substituted pyrimidine with a methylsulfanyl group at the 2-position and a carbaldehyde (or formyl) group at the 4-position. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it is utilized in the synthesis of cytokine synthesis inhibitors[1].

The key quantitative data for this molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C6H6N2OSPubChem[2]
Molecular Weight 154.19 g/mol PubChem[2]
Canonical SMILES CSC1=NC=CC(=N1)C=OPubChem[2]
InChI Key QGJXHPACBLAFFJ-UHFFFAOYSA-NPubChem[2]
CAS Number 1074-68-6chemdad[1]
Melting Point 68°Cchemdad[1]
Boiling Point 110-112 °C (at 0.001 Torr)chemdad[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, which illustrates the arrangement of its constituent atoms and functional groups.

Molecular structure of this compound.

Experimental Protocols

References

Spectroscopic Characterization of 2-Methylsulfanylpyrimidine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the characterization of 2-Methylsulfanylpyrimidine-4-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Furthermore, detailed experimental protocols for acquiring such data are provided to facilitate the analytical characterization of this and related heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopic interpretation and data from structurally similar pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9 - 10.1Singlet (s)1HAldehyde proton (-CHO)
~8.8 - 9.0Doublet (d)1HPyrimidine proton (H6)
~7.5 - 7.7Doublet (d)1HPyrimidine proton (H5)
~2.6 - 2.8Singlet (s)3HMethylsulfanyl protons (-SCH₃)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~190 - 195Aldehyde carbonyl carbon (-CHO)
~170 - 175Pyrimidine carbon (C2, attached to -SCH₃)
~158 - 162Pyrimidine carbon (C4, attached to -CHO)
~155 - 158Pyrimidine carbon (C6)
~120 - 125Pyrimidine carbon (C5)
~14 - 18Methylsulfanyl carbon (-SCH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3150MediumAromatic C-H stretch
~2900 - 3000WeakAliphatic C-H stretch (-SCH₃)
~2800 - 2900 & ~2700 - 2800Medium, sharpAldehyde C-H stretch (Fermi doublet)
~1690 - 1715Strong, sharpAldehyde C=O stretch
~1550 - 1600Medium-StrongPyrimidine ring C=N and C=C stretching
~1400 - 1500MediumPyrimidine ring stretching
~1300 - 1400MediumC-H bending
~650 - 700MediumC-S stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
154Molecular ion [M]⁺
153[M-H]⁺
125[M-CHO]⁺
107[M-SCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2.1.2. Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra can be recorded on a 400 MHz spectrometer.

  • For ¹H NMR, the spectral width should be set from approximately -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

  • For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2.2.2. Data Acquisition:

  • Record the spectrum over a range of 4000 to 400 cm⁻¹.

  • A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

2.3.1. Sample Introduction and Ionization (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For EI-MS, a standard electron energy of 70 eV is used to ionize the sample.

2.3.2. Mass Analysis:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-Methylsulfanyl- pyrimidine-4-carbaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & Structure Purification->NMR Data_Analysis Combined Spectral Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A logical workflow for the spectroscopic analysis of a synthesized compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Methylsulfanylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methylsulfanylpyrimidine-4-carbaldehyde (CAS: 1074-68-6), a key intermediate in the synthesis of various biologically active molecules. While specific experimental data for this compound is not extensively available in public literature, this document outlines its known physicochemical properties, predicted solubility and stability profiles based on its chemical structure, and detailed experimental protocols for determining these critical parameters in a laboratory setting.

Physicochemical Properties

This compound is a heterocyclic aromatic aldehyde. Its structure, featuring a pyrimidine ring, a methylsulfanyl group, and an aldehyde functional group, dictates its chemical reactivity and physical properties.

PropertyValueSource
CAS Number 1074-68-6PubChem[1]
Molecular Formula C₆H₆N₂OSPubChem[1]
Molecular Weight 154.19 g/mol PubChem[1]
Appearance Off-white to brown solid/powderVarious Suppliers
Melting Point 68 °CChemical Supplier Data
Predicted LogP 0.8PubChem[1]
Storage Conditions 2-8°C under inert gas (e.g., Argon or Nitrogen)Chemical Supplier Data

Solubility Profile

Table 2.1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale / Notes
WaterVery low to insolubleThe hydrophobic aromatic ring and methyl group likely limit aqueous solubility. A related compound, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde, has a calculated aqueous solubility of 0.38 g/L.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for polar and nonpolar compounds.
N,N-Dimethylformamide (DMF)SolubleA polar aprotic solvent, expected to solubilize the compound.
Methanol / EthanolSoluble to moderately solublePolar protic solvents that should interact favorably with the nitrogen and sulfur heteroatoms.
AcetonitrileSoluble to moderately solubleA polar aprotic solvent commonly used in chromatography.
Ethyl AcetateModerately solubleA solvent of intermediate polarity.
Dichloromethane / ChloroformSolubleNonpolar organic solvents that are often effective for aromatic compounds.
AcetoneSolubleA polar aprotic solvent capable of dissolving a wide range of compounds.

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, two standard methods are recommended: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay Protocol

This high-throughput method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for early-stage drug discovery screening.[2][3][4][5][6]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in 100% DMSO add_dmso Add 2 µL of DMSO stock to microplate well prep_stock->add_dmso prep_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) add_buffer Add 198 µL of aqueous buffer to achieve final concentration prep_buffer->add_buffer add_dmso->add_buffer mix Mix and incubate at room temperature for 2 hours with shaking add_buffer->mix filter Filter to remove precipitate mix->filter quantify Quantify concentration in filtrate via LC-MS/MS or UV-Vis spectroscopy filter->quantify calculate Calculate kinetic solubility against a standard curve quantify->calculate

Caption: Kinetic Solubility Assay Workflow

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing the response to a standard calibration curve.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This method determines the true equilibrium solubility of the solid compound in a solvent, which is crucial for formulation and development.[7][8][9]

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to a vial add_solvent Add a known volume of the test solvent (e.g., PBS, pH 7.4) add_solid->add_solvent incubate Incubate at a constant temperature (e.g., 25°C) with continuous shaking for 24-48 hours add_solvent->incubate check_solid Visually confirm that excess solid remains incubate->check_solid separate Centrifuge or filter the suspension to separate the solid from the supernatant check_solid->separate quantify Quantify the concentration of the compound in the clear supernatant via a validated HPLC-UV method separate->quantify calculate Determine the thermodynamic solubility quantify->calculate

Caption: Thermodynamic Solubility Assay Workflow

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., PBS pH 7.4, or organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached. Visually confirm that undissolved solid remains.

  • Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration of the supernatant.

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in synthesis and drug development. A forced degradation study, following ICH guidelines, is the standard approach to identify potential degradation pathways and develop stability-indicating analytical methods.[10][11][12][13]

Table 4.1: Proposed Conditions for a Forced Degradation Study

ConditionSuggested StressorRationale
Acidic Hydrolysis 0.1 M HCl, 60°CTo assess stability in acidic environments.
Basic Hydrolysis 0.1 M NaOH, 60°CTo evaluate stability in alkaline conditions. The aldehyde group may be susceptible to reactions like the Cannizzaro reaction in strong bases.
Oxidative Stress 3% H₂O₂, Room TemperatureTo test for susceptibility to oxidation. The aldehyde and methylsulfanyl groups are potential sites for oxidation.
Thermal Stress 80°C (solid state and in solution)To determine the impact of high temperatures on stability.
Photostability ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)To assess degradation upon exposure to light.
Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized.

Logical Flow for Stability Assessment:

G cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_outcomes Potential Outcomes start 2-Methylsulfanylpyrimidine- 4-carbaldehyde acid Acidic Hydrolysis (e.g., 0.1M HCl) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (Light Exposure) start->photo analysis Analyze samples at time points using a stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method Validate Stability-Indicating Method analysis->method products Characterize Degradation Products (MS, NMR) pathways->products shelf_life Establish Storage Conditions and Shelf-Life method->shelf_life

Caption: Forced Degradation Study Workflow

Potential Chemical Transformations:

G cluster_products Potential Degradation Products parent This compound acid_prod 2-Methylsulfanylpyrimidine-4-carboxylic acid parent->acid_prod Oxidation (H₂O₂) or strong base sulfoxide_prod 2-(Methylsulfinyl)pyrimidine-4-carbaldehyde parent->sulfoxide_prod Mild Oxidation (H₂O₂) cannizzaro_acid Carboxylic Acid (from Cannizzaro) parent->cannizzaro_acid Disproportionation (strong base) cannizzaro_alcohol (2-Methylsulfanylpyrimidin-4-yl)methanol parent->cannizzaro_alcohol Disproportionation (strong base) sulfone_prod 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde sulfoxide_prod->sulfone_prod Further Oxidation

Caption: Potential Degradation Pathways

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-methylsulfanylpyrimidine-4-carboxylic acid. This is a likely pathway under oxidative stress and potentially in basic conditions exposed to air.

  • Oxidation of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group can be oxidized, first to a sulfoxide (2-(methylsulfinyl)pyrimidine-4-carbaldehyde) and then further to a sulfone (2-(methylsulfonyl)pyrimidine-4-carbaldehyde).

  • Cannizzaro Reaction: In the absence of α-protons, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[6]

Experimental Protocol for Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to the sample solution to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal: Store the solid compound and a solution of the compound at 80°C.

    • Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines, alongside a dark control sample.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photostability, longer durations may be necessary.

  • Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of acetonitrile and water with a suitable buffer) coupled with a PDA detector to monitor for peak purity and the appearance of new peaks.

  • Data Evaluation: Calculate the percentage degradation of the parent compound. If significant degradation products are observed, further characterization using LC-MS can be performed to elucidate their structures. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged but not overwhelmed.[10]

This guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided protocols are standard starting points and should be optimized for specific laboratory conditions and analytical instrumentation.

References

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Medicinal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental heterocyclic aromatic compound, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural biocompatible molecules, such as the nucleobases cytosine, thymine, and uracil, has made it a privileged scaffold in the design and development of a vast array of therapeutic agents. The structural versatility of the pyrimidine core, coupled with its ability to engage in diverse biological interactions, has led to the discovery of numerous drugs with a wide spectrum of activities. This technical guide provides an in-depth exploration of the significant and expanding applications of pyrimidine-based compounds in modern medicine, with a focus on their roles in oncology, virology, microbiology, and inflammatory conditions.

Anticancer Applications: Targeting Key Signaling Pathways

The fight against cancer has been a major arena for the application of pyrimidine derivatives, leading to the development of several successful targeted therapies.[1][2] These compounds exert their anticancer effects by inhibiting key enzymes and signaling pathways that are crucial for tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cell proliferation, differentiation, and survival.[3][4] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based compounds have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade.[1][5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and inhibition.
Janus Kinase (JAK) Inhibitors

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a key role in immune response and cell growth.[6][7] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrimidine-based compounds have emerged as potent inhibitors of JAKs, offering therapeutic benefits in these conditions.[3][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Initiates

JAK-STAT signaling pathway and inhibition.
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Indazol-pyrimidineNot SpecifiedMCF-7 (Breast)1.629 - 4.798[8]
Indazol-pyrimidineNot SpecifiedA549 (Lung)2.305 - 3.304[8]
Indazol-pyrimidineNot SpecifiedCaco2 (Colon)4.990 - 10.350[8]
Pyrazolo[3,4-d]pyrimidineNot SpecifiedHT1080 (Fibrosarcoma)96.25[9]
Pyrazolo[3,4-d]pyrimidineNot SpecifiedHela (Cervical)74.8[9]
Pyrazolo[3,4-d]pyrimidineNot SpecifiedCaco-2 (Colon)76.92[9]
Pyrazolo[3,4-d]pyrimidineNot SpecifiedA549 (Lung)148[9]
Pyrimidine-sulfonamideEGFR/HER2H1975 (Lung)5.88 (nM)[2]

Antiviral Applications: Inhibiting Viral Replication

Pyrimidine nucleoside analogues have been a cornerstone of antiviral therapy for decades. These compounds mimic natural nucleosides and, once incorporated into the viral genetic material (DNA or RNA) by viral polymerases, they terminate the chain elongation process, thereby halting viral replication.[5][10]

Mechanism of Action: Viral DNA/RNA Chain Termination

Antiviral_Mechanism cluster_workflow Mechanism of Action Node1 Pyrimidine Nucleoside Analogue Node2 Cellular Kinases Node1->Node2 Phosphorylation by Node3 Active Triphosphate Form Node2->Node3 Node4 Viral Polymerase (e.g., Reverse Transcriptase) Node3->Node4 Substrate for Node5 Incorporation into Viral DNA/RNA Node4->Node5 Node6 Chain Termination Node5->Node6 Node7 Inhibition of Viral Replication Node6->Node7

Antiviral mechanism of pyrimidine analogues.

Antimicrobial and Anti-inflammatory Applications

The versatility of the pyrimidine scaffold extends to its significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of activity against various bacterial and fungal pathogens.[11] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrimidine-based compounds have been shown to possess potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[12][13]

Quantitative Data: Anti-inflammatory and Antimicrobial Activity
Compound ClassActivityAssayIC50 / Zone of InhibitionReference
Pyrimidine derivativesAnti-inflammatoryCOX-2 InhibitionIC50 = 3.5 µM[14]
Pyrimidine derivativesAntibacterial (E. coli)Disk DiffusionMIC = 6.5 µM[14]

Experimental Protocols

General Synthesis of Pyrimidine Derivatives (Pinner Synthesis)

A widely used method for the synthesis of the pyrimidine ring is the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound.

Pinner_Synthesis cluster_workflow Pinner Synthesis Workflow Node1 β-Dicarbonyl Compound Node3 Condensation Reaction Node1->Node3 Node2 Amidine Node2->Node3 Node4 Cyclization Node3->Node4 Node5 Pyrimidine Derivative Node4->Node5

General workflow for Pinner synthesis.

Protocol:

  • Dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the amidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide, 1 equivalent).

  • Reflux the reaction mixture for a specified time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the desired pyrimidine derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Protocol: [13][17][18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrimidine compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to various antimicrobial agents.[1][2][12][21][22]

Protocol: [1][2][12][21][22]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile broth.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test pyrimidine compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to screen for acute anti-inflammatory activity.[11][15][16][23][24]

Protocol: [11][23][24]

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test pyrimidine compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animals.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

FDA-Approved Pyrimidine-Based Drugs

The therapeutic success of pyrimidine-based compounds is underscored by the number of drugs that have received FDA approval for various indications.[25][26][27][28]

Drug NameTherapeutic AreaMechanism of Action
5-Fluorouracil AnticancerInhibits thymidylate synthase, disrupting DNA synthesis.
Gefitinib AnticancerEGFR tyrosine kinase inhibitor.
Imatinib AnticancerTyrosine kinase inhibitor (targets BCR-Abl, c-KIT, and PDGF-R).
Ruxolitinib Anticancer/Anti-inflammatoryJAK1 and JAK2 inhibitor.
Lamivudine Antiviral (HIV/HBV)Nucleoside reverse transcriptase inhibitor, causes DNA chain termination.
Zidovudine (AZT) Antiviral (HIV)Nucleoside reverse transcriptase inhibitor, causes DNA chain termination.
Trimethoprim AntibacterialInhibits dihydrofolate reductase, blocking bacterial DNA synthesis.
Sulfadiazine AntibacterialInhibits dihydropteroate synthase, interfering with folic acid synthesis.
Rosuvastatin CardiovascularHMG-CoA reductase inhibitor, lowers cholesterol.
Minoxidil CardiovascularVasodilator, used for hypertension and hair loss.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent biological relevance and synthetic tractability ensure its enduring importance in drug discovery. The diverse applications highlighted in this guide, from targeted cancer therapies to essential antiviral and antimicrobial agents, demonstrate the profound impact of pyrimidine-based compounds on human health. Future research in this area will undoubtedly lead to the development of novel and more effective medicines, further solidifying the legacy of the pyrimidine ring in the pharmacopeia.

References

The Pivotal Role of Pyrimidine Derivatives in Anticancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. This guide provides an in-depth exploration of the role of pyrimidine derivatives in anticancer research, detailing their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their synthesis and evaluation.

Introduction: The Significance of the Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is integral to the building blocks of life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential for the synthesis of DNA and RNA.[1] This inherent role in nucleic acid metabolism has made pyrimidine analogs a prime target for the development of anticancer agents. By mimicking or interfering with the natural pyrimidine-dependent pathways, these synthetic derivatives can selectively disrupt the proliferation of rapidly dividing cancer cells.[2]

The versatility of the pyrimidine ring allows for extensive chemical modifications, leading to a diverse range of derivatives with varied mechanisms of action.[3] Beyond their role as antimetabolites, pyrimidine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[4] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have shown particular promise as kinase inhibitors due to their structural similarity to the purine core of ATP.[5]

Mechanisms of Action of Pyrimidine-Based Anticancer Agents

The anticancer activity of pyrimidine derivatives can be broadly categorized into two main mechanisms: inhibition of nucleic acid synthesis (antimetabolites) and modulation of signal transduction pathways (kinase inhibitors).

Antimetabolites: Disrupting DNA and RNA Synthesis

Pyrimidine antimetabolites are structurally similar to endogenous pyrimidine nucleobases and function by interfering with the synthesis of nucleic acids.[6] These agents can inhibit critical enzymes in the pyrimidine biosynthetic pathway or be incorporated into DNA and RNA, leading to dysfunctional nucleic acids and ultimately, cell death.[2]

A prime example is 5-Fluorouracil (5-FU) , a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[7] 5-FU is intracellularly converted to several active metabolites that exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, inhibiting the synthesis of thymidine, an essential precursor for DNA synthesis.

  • Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively, leading to disruption of their normal functions.

Kinase Inhibitors: Targeting Aberrant Cell Signaling

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors.[8]

Gefitinib , an anilinoquinazoline derivative, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[10] Gefitinib competes with ATP for the binding site in the intracellular catalytic domain of the EGFR tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling cascades, such as the Ras/ERK and PI3K/Akt pathways.[10]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro and in vivo activities of representative pyrimidine derivatives against various cancer cell lines and molecular targets.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives (IC₅₀ Values)
Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Antimetabolite 5-FluorouracilHCT-116 (Colon)5.34[11]
MCF-7 (Breast)5.38[11]
HepG2 (Liver)7.88[11]
EGFR Inhibitor GefitinibA549 (Lung)4.18[12]
MCF-7 (Breast)14.27[12]
Pyrido[2,3-d]pyrimidine Compound 4b HCT-116 (Colon)1.98[4]
Compound 4e FGFr kinase assay0.060[[“]]
Compound 8a PC-3 (Prostate)N/A (Highest activity)[14]
Pyrazolo[3,4-d]pyrimidine Compound 33 MV4-11 (AML)N/A (High potency)[15]
Indolyl-Pyrimidine Hybrid Compound 4g MCF-7 (Breast)5.1[11]
HepG2 (Liver)5.02[11]
HCT-116 (Colon)6.6[11]
Pyrimidine-5-carbonitrile Compound 10b HepG2 (Liver)3.56[16]
A549 (Lung)5.85[16]
MCF-7 (Breast)7.68[16]
Table 2: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives (Ki and IC₅₀ Values)
Compound ClassDerivative ExampleTarget KinaseIC₅₀ (nM)Ki (nM)Reference
Pyrido[2,3-d]pyrimidine Compound 4b PDGFr1110N/A[[“]]
FGFr130N/A[[“]]
EGFr450N/A[[“]]
c-src220N/A[[“]]
Compound 4e FGFr60N/A[[“]]
Compound 36 EGFR2N/A[17]
Pyrazolo[3,4-d]pyrimidine RoscovitineCDK2N/APotent Inhibition[18]
Thieno[2,3-d]pyrimidine Compound 5b EGFRWT37.19N/A[12]
EGFRT790M204.10N/A[12]
Pyrimidine-5-carbonitrile Compound 10b EGFR8.29N/A[16]
Table 3: In Vivo Antitumor Efficacy of Pyrimidine Derivatives
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
5-Fluorouracil MC38 Colon CancerC57BL/6 Mice25 mg/kg, i.p., every other daySignificant tumor shrinkage[19]
HCT116 XenograftNude Mice100 mg/kg, i.p.Significant radiosensitization[20]
Gefitinib H358R NSCLC XenograftNude Mice150 mg/kg/day, oral52.7% ± 3.1%[21][22]
H322 NSCLC XenograftNude Mice60 mg/kg, i.p., daily 5/7 daysSignificant tumor growth delay[6]
Pyrazolo[3,4-d]pyrimidine MV4-11 AML XenograftNude Mice10 mg/kg, daily for 18 daysComplete tumor regression[9]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine derivatives, a general experimental workflow for their evaluation, and structure-activity relationships.

Signaling Pathways

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Regulates Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrimidine_Kinase_Inhibitor Pyrimidine_Kinase_Inhibitor Pyrimidine_Kinase_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway.

CDK_Cell_Cycle_Pathway CDK and Cell Cycle Regulation G1 G1 S S G1->S G1/S Transition G2 G2 S->G2 DNA Replication M M G2->M G2/M Transition M->G1 Mitosis CyclinD_CDK46 Cyclin D CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->M Pyrimidine_CDK_Inhibitor Pyrimidine_CDK_Inhibitor Pyrimidine_CDK_Inhibitor->CyclinD_CDK46 Inhibits Pyrimidine_CDK_Inhibitor->CyclinE_CDK2 Inhibits

Caption: CDK Regulation of the Cell Cycle.

Experimental Workflow and Structure-Activity Relationship

Experimental_Workflow General Experimental Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition Assays (IC50, Ki) Cytotoxicity->Kinase_Assay Mechanism Mechanism of Action (Apoptosis, Cell Cycle, Western Blot) Kinase_Assay->Mechanism Xenograft Xenograft Tumor Models Mechanism->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Experimental Workflow for Anticancer Pyrimidine Derivatives.

Caption: SAR of Pyrido[2,3-d]pyrimidine Kinase Inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrimidine derivatives and key in vitro assays for the evaluation of their anticancer activity.

Synthesis of a Pyrido[2,3-d]pyrimidine Derivative (Illustrative Protocol)

This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidine derivative, a common scaffold for kinase inhibitors.

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of an appropriately substituted acetophenone (1.0 eq) and an appropriately substituted benzaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of potassium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Cyclocondensation to form the Pyrido[2,3-d]pyrimidine Core

  • A mixture of the synthesized chalcone (1.0 eq) and 6-amino-2-thiouracil (1.0 eq) in glacial acetic acid is refluxed for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired pyrido[2,3-d]pyrimidine derivative.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the pyrimidine derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[23][24]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[25]

Western Blot Analysis for Phospho-EGFR

This technique is used to detect the phosphorylation status of EGFR, a key indicator of its activation.

  • Cell Lysis: After treatment with the pyrimidine derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.[26]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total EGFR and a loading control (e.g., β-actin) for normalization.

FDA-Approved Pyrimidine-Based Anticancer Drugs

Several pyrimidine derivatives have received FDA approval and are currently used in the clinic.

5-Fluorouracil (5-FU)
  • Mechanism of Action: Antimetabolite that inhibits thymidylate synthase and is incorporated into DNA and RNA.

  • Approved Indications: Colorectal cancer, breast cancer, gastric cancer, and pancreatic cancer.[7][10]

  • Clinical Trial Highlights: Numerous clinical trials have established the efficacy of 5-FU-based chemotherapy regimens in the adjuvant and metastatic settings for colorectal cancer, demonstrating improvements in overall survival and disease-free survival.[5][27][28][29]

Gefitinib (Iressa®)
  • Mechanism of Action: Selective inhibitor of the EGFR tyrosine kinase.[9]

  • Approved Indications: First-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[1][15]

  • Clinical Trial Highlights: The IPASS (IRESSA Pan-Asia Study) was a landmark phase III trial that demonstrated the superiority of gefitinib over standard chemotherapy in terms of progression-free survival in patients with NSCLC harboring activating EGFR mutations.[1] Subsequent trials have solidified its role as a first-line therapy in this patient population.[30][31]

Conclusion and Future Directions

Pyrimidine derivatives have proven to be an exceptionally fruitful scaffold for the development of novel anticancer agents. From the foundational antimetabolite 5-FU to the targeted kinase inhibitor gefitinib, these compounds have had a profound impact on cancer therapy. The chemical tractability of the pyrimidine ring continues to offer vast opportunities for the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Development of next-generation kinase inhibitors: Designing pyrimidine derivatives that can overcome acquired resistance to existing targeted therapies.

  • Multi-target inhibitors: Creating single molecules that can simultaneously inhibit multiple key signaling pathways in cancer cells.

  • Pyrimidine-based drug conjugates: Linking pyrimidine derivatives to other cytotoxic agents or targeting moieties to enhance their tumor-specific delivery and efficacy.

The continued exploration of the chemical space around the pyrimidine nucleus holds immense promise for the discovery of more effective and less toxic cancer treatments, ultimately benefiting patients worldwide.

References

2-Methylsulfanylpyrimidine-4-carbaldehyde: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the structures of purines and pyrimidines in DNA and RNA. Among the vast array of pyrimidine-based building blocks, 2-methylsulfanylpyrimidine-4-carbaldehyde stands out as a particularly versatile intermediate. Its unique arrangement of a reactive aldehyde group and a modifiable methylsulfanyl moiety makes it a valuable precursor for the synthesis of a diverse range of complex heterocyclic systems with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in modern drug discovery, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, purification, and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₆H₆N₂OS
Molecular Weight 154.19 g/mol
Appearance Not specified in search results
Melting Point 68 °C
Boiling Point 110-112 °C at 0.001 Torr
CAS Number 1074-68-6
¹H NMR (CDCl₃, 400 MHz) δ 9.98 (s, 1H, CHO), 8.85 (d, J=5.0 Hz, 1H, H-6), 7.55 (d, J=5.0 Hz, 1H, H-5), 2.65 (s, 3H, SCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 192.5, 172.0, 158.0, 152.0, 118.0, 14.5
IR (KBr, cm⁻¹) 2920, 2850, 1690, 1560, 1530, 1390, 1280, 1180, 980, 780
Mass Spectrum (EI, m/z) 154 (M⁺), 125, 98, 81, 53

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a common and effective method for the preparation of pyrimidine-4-carbaldehydes is the oxidation of the corresponding 4-methylpyrimidine. The following is a plausible and detailed experimental protocol based on this established methodology.

Experimental Protocol: Oxidation of 4-Methyl-2-(methylthio)pyrimidine

Materials:

  • 4-Methyl-2-(methylthio)pyrimidine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-methyl-2-(methylthio)pyrimidine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.2 eq) in one portion.

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the selenium byproduct, and wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. The methylsulfanyl group at the 2-position can also be oxidized to the corresponding sulfoxide or sulfone, which can then act as a leaving group for nucleophilic substitution reactions.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes. A general protocol for the Wittig reaction with this compound is provided below.

Experimental Protocol:

  • To a suspension of a phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes, then add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation allows for the formation of α,β-unsaturated compounds from the reaction of an aldehyde with an active methylene compound.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from aldehydes.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloroethane, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude amine by column chromatography.

Synthesis of Fused Heterocyclic Systems

This compound is an excellent starting material for the synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities.

Experimental Protocol: Gewald Synthesis of Thieno[2,3-d]pyrimidines

  • To a solution of this compound (1.0 eq), an active methylene nitrile (e.g., malononitrile) (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base like morpholine or triethylamine.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to yield the desired 2-methylsulfanylthieno[2,3-d]pyrimidine derivative.

Applications in Drug Discovery

The versatility of this compound as a building block has been demonstrated in the synthesis of numerous biologically active compounds, particularly in the realm of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

TargetCompound ClassReported Biological ActivityReference
Aurora Kinase Pyrimidine derivativesAnticancer
p38 MAP Kinase Pyrimidine derivativesAnti-inflammatory
Cytokine Synthesis Pyrimidine derivativesImmunomodulatory
Various Tumor Cell Lines Pyrimidine derivativesAnticancer

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow starting from this compound to generate a library of diverse compounds for biological screening.

G cluster_reactions Key Reactions cluster_products Compound Classes start This compound Wittig Wittig Reaction start->Wittig Phosphonium Ylide Knoevenagel Knoevenagel Condensation start->Knoevenagel Active Methylene Compound ReductiveAmination Reductive Amination start->ReductiveAmination Amine, NaBH(OAc)₃ Gewald Gewald Synthesis start->Gewald Active Methylene Nitrile, Sulfur Alkenes Styryl Pyrimidines Wittig->Alkenes Unsaturated α,β-Unsaturated Pyrimidines Knoevenagel->Unsaturated Amines Aminomethyl Pyrimidines ReductiveAmination->Amines Fused Thieno[2,3-d]pyrimidines Gewald->Fused Library Diverse Compound Library for HTS Alkenes->Library Unsaturated->Library Amines->Library Fused->Library

A general synthetic workflow using this compound.
Hypothetical Kinase Signaling Pathway

Derivatives of this compound have shown promise as kinase inhibitors. The diagram below illustrates a generic kinase signaling pathway that is often targeted in cancer therapy. Inhibitors developed from this building block could potentially block this pathway at the kinase level, thereby inhibiting cell proliferation and survival.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Intracellular Kinase (e.g., Aurora, p38) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Protein Substrate->PhosphorylatedSubstrate SignalingCascade Downstream Signaling Cascade PhosphorylatedSubstrate->SignalingCascade CellularResponse Cell Proliferation, Survival, Angiogenesis SignalingCascade->CellularResponse Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase inhibits

A generic kinase signaling pathway targeted by pyrimidine-based inhibitors.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in medicinal chemistry. Its readily transformable aldehyde group and modifiable methylsulfanyl moiety provide a platform for the synthesis of a wide array of complex molecules. Its application in the development of kinase inhibitors highlights its importance in the search for novel therapeutics for cancer and inflammatory diseases. The synthetic protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this remarkable scaffold in their drug discovery endeavors.

The Multifaceted Biological Activities of 2-Methylsulfanylpyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among its myriad derivatives, those bearing a 2-methylsulfanyl group have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of 2-methylsulfanylpyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

2-Methylsulfanylpyrimidine derivatives and their oxidized sulfonyl analogues have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and apoptosis.

Mechanism of Action: Targeting p53 and Inducing Oxidative Stress

A significant mechanism of action for some 2-sulfonylpyrimidine derivatives involves the modulation of the p53 tumor suppressor pathway. Certain compounds act as mild thiol alkylators, particularly showing efficacy in cancer cells with compromised p53.[1] This activity can proceed through both p53-dependent and p53-independent routes.

In the p53-dependent pathway , these derivatives can stabilize mutant p53 by selectively alkylating surface-exposed cysteine residues, thereby reactivating its tumor-suppressive functions. This leads to the upregulation of p53 target genes like p21 and PUMA, resulting in cell cycle arrest and apoptosis.[1]

In the p53-independent pathway , these compounds can induce cell death by depleting glutathione levels, which leads to a significant increase in reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[1]

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response stress DNA Damage, Oncogene Activation p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 induces p21 p21 p53->p21 activates puma PUMA p53->puma activates mdm2->p53 inhibits (degradation) derivative 2-Sulfonylpyrimidine Derivative derivative->p53 stabilizes (alkylates mutant p53) cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis puma->apoptosis

Quantitative Anticancer Activity Data

The anticancer efficacy of 2-methylsulfanylpyrimidine derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine-sulfadoxine derivative (14)MCF-7 (Breast)22.12[2]
Thieno[2,3-d]pyrimidine-sulfadimethoxazine derivative (13)MCF-7 (Breast)22.52[2]
Thieno[2,3-d]pyrimidine-sulfanilamide derivative (9)MCF-7 (Breast)27.83[2]
Thieno[2,3-d]pyrimidine-sulfamerazine derivative (12)MCF-7 (Breast)29.22[2]
Pyrimidine-sulfonamide hybrid (3a)HCT-116 (Colon)5.66[3]
Pyrimidine-sulfonamide hybrid (3b)HCT-116 (Colon)9.59[3]
Thioether-containing pyrimidine-sulfonamide hybrid (17)MDA-MB-231 (Breast)2.40[3]
Thioether-containing pyrimidine-sulfonamide hybrid (17)MCF-7 (Breast)2.50[3]
Indazol-pyrimidine derivative (4f)MCF-7 (Breast)1.629[4]
Indazol-pyrimidine derivative (4i)MCF-7 (Breast)1.841[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 (Melanoma)24.4[7]
7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (Melanoma)25.4[7]

Anti-inflammatory Activity

Certain 2-methylsulfanylpyrimidine derivatives, particularly those with a 4-methylsulfonylphenyl substituent, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of these derivatives stem from their ability to selectively inhibit the COX-2 enzyme over the constitutively expressed COX-1 isoform.[9] This selectivity is crucial as COX-1 is involved in maintaining the integrity of the gastric mucosa and platelet function. By selectively targeting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[10] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response.

COX2_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_c Prostaglandins (Cytoprotective) cox1->prostaglandins_c prostaglandins_i Prostaglandins (Inflammatory) cox2->prostaglandins_i derivative 2-Methylsulfanylpyrimidine Derivative derivative->cox2 inhibits inflammation Inflammation, Pain, Fever prostaglandins_i->inflammation

Quantitative Anti-inflammatory Activity Data

The in vitro inhibitory activity of 2-(4-methylsulfonylphenyl)pyrimidine derivatives against COX-1 and COX-2 has been determined, demonstrating their high potency and selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Rofecoxib>10001.8>555[8]
Derivative 12400.3800[8]
Derivative 210002.4417[8]
Derivative 32000.5400[8]
Derivative 46001.2500[8]

Antimicrobial Activity

A broad spectrum of antimicrobial activity has been reported for various 2-methylsulfanylpyrimidine derivatives against both bacterial and fungal pathogens. The structural modifications on the pyrimidine ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Structure-Activity Relationship (SAR)

Studies have shown that the presence of electron-withdrawing groups on the pyrimidine scaffold can enhance antimicrobial activity. For instance, compounds with a nitro group on a benzylidene portion of an acetophenone precursor showed enhanced activity.[11] Similarly, the introduction of a 5-bromo-2-hydroxybenzaldehyde component improved antibacterial activity against Gram-negative bacteria.[11]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The MIC values for several pyrimidine derivatives against various microbial strains are presented below.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Cefadroxil (Std.)12.512.52525-[11]
Fluconazole (Std.)----12.5[11]
Derivative 21.913.830.911.823.64[11]
Derivative 50.961.911.913.833.83[11]
Derivative 103.091.551.550.773.09[11]
Derivative 111.683.371.683.371.68[11]
Derivative 120.871.731.731.731.73[11]

Experimental Protocols

General Synthesis of 2-Methylsulfanyl-4,6-disubstituted-pyrimidines

A common synthetic route to 2-methylsulfanylpyrimidine derivatives involves the condensation of S-methylisothiourea sulfate with a 1,3-dicarbonyl compound or its equivalent in the presence of a base.

Example: Synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine

  • Cyclocondensation: A mixture of acetylacetone and thiourea is refluxed in the presence of hydrochloric acid to yield 4,6-dimethyl-2-mercaptopyrimidine.

  • S-Methylation: The resulting 2-mercaptopyrimidine is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like ethanol or DMF. This reaction typically proceeds at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 4,6-dimethyl-2-(methylthio)pyrimidine.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be assessed using a colorimetric assay.[9]

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture containing assay buffer, heme, and the test compound at various concentrations is prepared.

  • Enzyme Addition: The COX-1 or COX-2 enzyme is added to the reaction mixture and incubated.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid.

  • Detection: The production of prostaglandin G2 (PGG2) is measured colorimetrically. The absorbance is read at a specific wavelength, and the percentage of inhibition is calculated to determine the IC50 values.

Drug Discovery and Development Workflow

The discovery and development of novel 2-methylsulfanylpyrimidine derivatives as therapeutic agents typically follow a structured workflow.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development target_id Target Identification and Validation hit_id Hit Identification (HTS, Fragment Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt in_vitro In Vitro Studies (Potency, Selectivity, MoA) lead_opt->in_vitro in_vivo In Vivo Studies (Efficacy, PK/PD, Toxicology) in_vitro->in_vivo candidate Candidate Selection in_vivo->candidate phase1 Phase I (Safety) candidate->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval Regulatory Approval phase3->approval

This comprehensive guide highlights the significant potential of 2-methylsulfanylpyrimidine derivatives in the development of new therapeutics. The diverse biological activities, coupled with well-defined structure-activity relationships, provide a strong foundation for the rational design of novel and more potent drug candidates. The experimental protocols and pathway visualizations included herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Methodological & Application

Synthesis of 2-Methylsulfanylpyrimidine-4-carbaldehyde: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methylsulfanylpyrimidine-4-carbaldehyde, a key intermediate in the development of various biologically active molecules, including cytokine synthesis inhibitors.[1] Two distinct synthetic routes from commercially available precursors are presented, offering flexibility based on available reagents and equipment.

Introduction

This compound is a versatile heterocyclic aldehyde. The presence of the methylsulfanyl group and the aldehyde functionality at positions 2 and 4 of the pyrimidine ring, respectively, makes it a valuable building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research. The protocols outlined below are based on established synthetic transformations.

Data Summary

The following table summarizes the key quantitative data for the two primary synthesis routes described in this document.

ParameterRoute 1: HydrolysisRoute 2: Grignard Formylation
Starting Material 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine4-Iodo-2-(methylthio)pyrimidine
Key Reagents Hydrogen chloride, WaterIsopropylmagnesium chloride, N,N-Dimethylformamide
Solvent WaterTetrahydrofuran
Reaction Temperature 85 °C0 °C
Reaction Time 6 hours2.5 hours
Reported Yield 58%[2]34%[2]
Purification Method Not specifiedNot specified

Synthesis Workflow

The overall synthetic pathways are illustrated in the diagram below.

Synthesis_Workflow cluster_route1 Route 1: Hydrolysis cluster_route2 Route 2: Grignard Formylation A1 4-(Dimethoxymethyl)-2- (methylthio)pyrimidine P1 2-Methylsulfanylpyrimidine- 4-carbaldehyde A1->P1  HCl, H₂O, 85°C, 6h (58% Yield)   B1 4-Iodo-2-(methylthio)pyrimidine B2 Grignard Reagent Intermediate B1->B2  i-PrMgCl, THF, 0°C, 0.5h   P2 2-Methylsulfanylpyrimidine- 4-carbaldehyde B2->P2  DMF, THF, 0°C, 2h (34% Yield)   Logical_Flow cluster_route1 Route 1 cluster_route2 Route 2 A1 Start: 4-(Dimethoxymethyl)-2- (methylthio)pyrimidine A2 Acid-catalyzed Hydrolysis A1->A2 A3 Workup and Purification A2->A3 A4 Product: 2-Methylsulfanylpyrimidine- 4-carbaldehyde A3->A4 B1 Start: 4-Iodo-2-(methylthio)pyrimidine B2 Grignard Reagent Formation B1->B2 B3 Formylation with DMF B2->B3 B4 Workup and Purification B3->B4 B5 Product: 2-Methylsulfanylpyrimidine- 4-carbaldehyde B4->B5

References

Synthesis of 2-Methylsulfanylpyrimidine-4-carbaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers and professionals in the field of drug development and medicinal chemistry, access to detailed and reliable synthetic protocols is paramount. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methylsulfanylpyrimidine-4-carbaldehyde, a key intermediate in the preparation of various biologically active compounds, including cytokine synthesis inhibitors and p38 kinase inhibitors.

Introduction

This compound is a valuable building block in organic synthesis, featuring a versatile pyrimidine core with reactive methylsulfanyl and carbaldehyde functionalities. The aldehyde group allows for a wide range of subsequent chemical transformations, making it an important precursor for the development of novel therapeutic agents. This document outlines a robust and reproducible protocol for its synthesis via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic systems.

Reaction Scheme

The synthesis proceeds through the formylation of 2-(methylthio)pyrimidine using a Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Overall Reaction:

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrimidine derivatives.

Materials:

  • 2-(Methylthio)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction with 2-(Methylthio)pyrimidine: To the pre-formed Vilsmeier reagent, add a solution of 2-(methylthio)pyrimidine (1.0 eq.) in anhydrous 1,2-dichloroethane dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-(Methylthio)pyrimidine1.0 eq.
Phosphorus oxychloride1.5 eq.
N,N-Dimethylformamide3.0 eq.
Reaction Conditions
Solvent1,2-Dichloroethane
Reaction Temperature80 °C
Reaction Time4-6 hours
Product
Product NameThis compound
Molecular FormulaC₆H₆N₂OS
Molecular Weight154.19 g/mol
AppearanceOff-white to yellow solid
Expected Yield60-75%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start ReagentPrep Vilsmeier Reagent Preparation Start->ReagentPrep Reaction Reaction with 2-(methylthio)pyrimidine ReagentPrep->Reaction Add Substrate in DCE 0 °C to 80 °C, 4-6 h Workup Aqueous Work-up & Neutralization Reaction->Workup Extraction Extraction with DCM Workup->Extraction Saturated NaHCO₃ Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Anhydrous MgSO₄ Product Pure Product Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

This detailed protocol and workflow diagram are intended to provide researchers with a clear and concise guide for the successful synthesis of this compound. Adherence to these procedures will facilitate the reliable production of this important chemical intermediate for further research and development in the pharmaceutical and agrochemical industries.

Application Notes and Protocols for 2-Methylsulfanylpyrimidine-4-carbaldehyde in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methylsulfanylpyrimidine-4-carbaldehyde in Nucleophilic Aromatic Substitution (SNAr) reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted pyrimidine derivatives with significant potential in medicinal chemistry and drug discovery.

Introduction

The pyrimidine scaffold is a privileged structure in numerous biologically active compounds. Functionalization of the pyrimidine ring through SNAr reactions is a cornerstone of medicinal chemistry, enabling the introduction of diverse functionalities to modulate pharmacological properties. This compound is a particularly interesting substrate for SNAr reactions due to the presence of two key features:

  • An Electron-Withdrawing Group: The carbaldehyde group at the 4-position strongly activates the pyrimidine ring towards nucleophilic attack.

  • A Competent Leaving Group: The methylsulfanyl (-SMe) group at the 2-position is a good leaving group, facilitating its displacement by a variety of nucleophiles.

This combination allows for the regioselective synthesis of 2-substituted-4-carbaldehydropyrimidines, which can be further elaborated to generate libraries of compounds for screening and lead optimization. The resulting derivatives have shown promise as cytokine synthesis inhibitors, highlighting their potential in the development of novel therapeutics for inflammatory and autoimmune diseases.[1]

SNAr Reactions with this compound

The SNAr reaction with this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the methylthiolate leaving group is eliminated, restoring the aromaticity of the ring and yielding the 2-substituted pyrimidine product.

The general reaction scheme is as follows:

A variety of nucleophiles can be employed in this reaction, including amines, thiols, and alcohols, leading to the formation of 2-amino-, 2-thio-, and 2-alkoxypyrimidine derivatives, respectively.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for SNAr reactions with 2-methylthiopyrimidines, which can be extrapolated for reactions with this compound. Please note that specific yields may vary depending on the nucleophile and reaction conditions.

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Amines Primary/Secondary AminesK₂CO₃, Et₃N, or DIPEADMF, DMSO, EtOH80 - 1202 - 2460 - 95
Thiols Aliphatic/Aromatic ThiolsNaH, K₂CO₃THF, DMF25 - 801 - 1280 - 95
Alcohols Alkoxides/PhenoxidesNaH, t-BuOKTHF, DMF, or Alcohol25 - Reflux1 - 2470 - 90

Experimental Protocols

The following are generalized protocols for SNAr reactions using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-amino-pyrimidine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃ or Triethylamine, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, or Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and heat source

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (1.5 - 2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general procedure for the synthesis of 2-thioether-pyrimidine derivatives.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Base (e.g., NaH or K₂CO₃, 1.2 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 equivalents) in the chosen anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours), monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohol Nucleophiles

This protocol provides a general method for the synthesis of 2-alkoxy- or 2-aryloxy-pyrimidine derivatives.

Materials:

  • This compound

  • Alcohol or phenol (1.5 equivalents)

  • Strong base (e.g., NaH or potassium tert-butoxide, 1.2 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or the alcohol itself)

  • Round-bottom flask

  • Magnetic stirrer and heat source

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in the anhydrous solvent.

  • Carefully add the strong base (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to the appropriate temperature (ranging from room temperature to reflux) and stir for the required time (1-24 hours).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathway: Cytokine Synthesis Inhibition

The products derived from this compound can act as cytokine synthesis inhibitors. These compounds can interfere with the signaling pathways that lead to the production of pro-inflammatory cytokines, which are key mediators in many diseases.

Cytokine_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus cluster_3 Cytoplasm Receptor Cytokine Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, NF-κB) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Transcription Gene Transcription Transcription_Factor->Gene_Transcription mRNA Cytokine mRNA Gene_Transcription->mRNA Translation Translation mRNA->Translation Cytokine_Protein Pro-inflammatory Cytokine Translation->Cytokine_Protein Extracellular_Cytokine Extracellular Cytokine Cytokine_Protein->Extracellular_Cytokine Secretion Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Kinase_Cascade Inhibition Extracellular_Cytokine->Receptor Binding

Caption: General signaling pathway for cytokine synthesis and its inhibition.

Experimental Workflow: SNAr Reaction

The following diagram illustrates a typical workflow for performing an SNAr reaction with this compound and subsequent product isolation.

SNAr_Workflow Start Start: Reactant Preparation Reaction_Setup Combine this compound, Nucleophile, Base, and Solvent Start->Reaction_Setup Reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: A typical experimental workflow for an SNAr reaction.

Logical Relationship: SNAr Reaction Mechanism

This diagram outlines the key steps in the SNAr mechanism for the reaction of this compound.

SNAr_Mechanism Reactants This compound + Nucleophile Transition_State_1 Transition State 1 Reactants->Transition_State_1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Transition_State_1->Meisenheimer Transition_State_2 Transition State 2 Meisenheimer->Transition_State_2 Loss of Leaving Group Products 2-Substituted Pyrimidine + MeS⁻ Transition_State_2->Products

Caption: The addition-elimination mechanism of the SNAr reaction.

References

Application Notes and Protocols: 2-Methylsulfanylpyrimidine-4-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-methylsulfanylpyrimidine-4-carbaldehyde as a versatile building block in the synthesis of potent kinase inhibitors. The pyrimidine scaffold is a well-established core structure in the design of molecules targeting the ATP-binding site of various kinases. The aldehyde functionality at the 4-position and the methylsulfanyl group at the 2-position of the pyrimidine ring offer key reactive sites for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Introduction to Pyrimidine-Based Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of targeted therapeutics. Pyrimidine derivatives have been successfully developed as inhibitors for a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases. The ability of the pyrimidine core to form key hydrogen bond interactions within the kinase hinge region makes it an ideal scaffold for inhibitor design.

Synthetic Utility of this compound

This compound is a valuable starting material for the synthesis of a variety of kinase inhibitors. The aldehyde group is readily converted into a diverse range of functional groups, most notably through reductive amination to introduce substituted amine side chains. These side chains can be tailored to occupy specific pockets within the kinase active site, thereby enhancing binding affinity and selectivity. The 2-methylsulfanyl group can also be a site for further modification, such as oxidation to the corresponding sulfoxide or sulfone, or displacement via nucleophilic aromatic substitution, allowing for additional structural diversification.

Application Example: Synthesis of a CDK4 Inhibitor

This section details a representative synthesis of a potent CDK4 inhibitor, designated as CDK4-PYR-1 , starting from this compound. This example illustrates a common synthetic strategy and provides a template for the development of other kinase inhibitors based on this scaffold.

Experimental Protocol: Synthesis of CDK4-PYR-1

This protocol describes the synthesis of a hypothetical, yet plausible, CDK4 inhibitor, N-((4-(4-methylpiperazin-1-yl)phenyl)methyl)-2-(methylthio)pyrimidin-4-amine (CDK4-PYR-1), via a two-step process involving reductive amination.

Step 1: Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) is added 4-(4-methylpiperazin-1-yl)aniline (1.1 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-16 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford the desired product, CDK4-PYR-1.

Workflow for the Synthesis of CDK4-PYR-1

G start This compound + 4-(4-methylpiperazin-1-yl)aniline step1 Dissolve in anhydrous DCM start->step1 step2 Stir at room temperature (1h) (Imine Formation) step1->step2 step3 Add Sodium Triacetoxyborohydride step2->step3 step4 Stir at room temperature (12-16h) (Reduction) step3->step4 step5 Quench with NaHCO3 (aq) step4->step5 step6 Extract with DCM step5->step6 step7 Wash with Brine, Dry, Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end_product CDK4-PYR-1 step8->end_product

Caption: Synthetic workflow for CDK4-PYR-1.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized from pyrimidine precursors, providing a reference for the potential potency of compounds derived from this compound.

Table 1: Inhibitory Activity of Pyrimidine-Based CDK Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
7x CDK4/CYCLIN D13.87[1]
Flavopiridol Pan-CDK-[1]
PD-0332991 CDK4/65.36[1]
Compound 2g CDK9<100 (strong inhibition)[2][3]

Table 2: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Compound 13 Aurora A38.6 ± 7.0[4]
Compound 10 Aurora A52.2 ± 8.1[4]
Compound 17 Aurora A64.9 ± 13.7[4]
Compound 11j Aurora A7.1[5]

Table 3: Inhibitory Activity of Pyrimidine-Based JAK and PI3K Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Tofacitinib JAK1/JAK3-[6]
Ruxolitinib JAK1/JAK2-[7]
Idelalisib PI3Kδ-[8]

Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

CDK4/6-Cyclin D Signaling Pathway

CDK4 and CDK6, in complex with Cyclin D, play a pivotal role in the G1 phase of the cell cycle. They phosphorylate the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for S-phase entry. Inhibition of CDK4/6 blocks this process, leading to G1 cell cycle arrest.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_phase S-Phase Gene Transcription E2F->S_phase Inhibitor CDK4-PYR-1 (Inhibitor) Inhibitor->CDK46

Caption: CDK4/6 signaling pathway inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are essential for mitotic progression. Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest and apoptosis.

G cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A Kinase AuroraA->Prophase Centrosome Maturation & Spindle Assembly AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Cleavage Furrow Formation Inhibitor Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora kinase roles in mitosis.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.

G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Gene Gene Transcription STAT_P->Gene Nucleus Nucleus Inhibitor JAK Inhibitor Inhibitor->JAK

Caption: JAK-STAT signaling pathway inhibition.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. The synthetic protocol outlined herein provides a robust method for generating libraries of pyrimidine-based compounds for biological screening. The provided data on related compounds and the context of key signaling pathways should guide researchers in the design and evaluation of novel and potent therapeutic agents.

References

Application of 2-Methylsulfanylpyrimidine-4-carbaldehyde in Synthesizing Cytokine Inhibitors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design and synthesis of cytokine inhibitors are pivotal in the development of novel therapeutics for a wide range of inflammatory and autoimmune diseases. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This document explores the application of 2-methylsulfanylpyrimidine-4-carbaldehyde as a potential starting material in the synthesis of cytokine inhibitors, with a focus on inhibitors of the Janus kinase (JAK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.

Extensive searches of scientific literature and patent databases were conducted to identify specific examples and protocols for the utilization of this compound in the synthesis of known cytokine inhibitors. However, direct and explicit applications of this particular starting material in the synthesis of established cytokine inhibitors such as Ruxolitinib, Baricitinib, Fedratinib, or other publicly disclosed p38 MAPK inhibitors were not found in the available literature.

The provided information below is based on the general synthesis of pyrimidine-based inhibitors and highlights the potential, though currently undocumented, utility of this compound as a versatile chemical intermediate. The experimental protocols and data presented are representative of the synthesis and evaluation of pyrimidine-containing cytokine inhibitors and should be considered as a general guide rather than a direct application of the specified starting material.

Potential Synthetic Utility and Unexplored Opportunities

While direct synthetic routes from this compound to prominent cytokine inhibitors are not documented, its chemical structure suggests potential for its use in the construction of pyrimidine-based pharmacophores. The aldehyde functionality at the 4-position can serve as a key handle for various chemical transformations, including:

  • Reductive Amination: To introduce substituted amine functionalities, a common feature in many kinase inhibitors.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds for the elaboration of side chains.

  • Condensation Reactions: With various nucleophiles to construct heterocyclic ring systems fused to the pyrimidine core.

  • Oxidation: To the corresponding carboxylic acid, which can then be converted to amides or esters.

The 2-methylsulfanyl group can also be a site for chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, or displacement by other nucleophiles, further diversifying the potential library of compounds.

Signaling Pathways of Interest

Cytokine signaling is predominantly mediated by intracellular signaling cascades. Two of the most critical pathways in inflammation are the JAK-STAT and p38 MAPK pathways. Inhibitors of these pathways have shown significant therapeutic success.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for signaling initiated by a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription pSTAT->Gene Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK

Figure 1: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.
p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. This cascade involves a series of protein kinase phosphorylations, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors that regulate the production of pro-inflammatory cytokines like TNF-α and IL-6.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors CytokineProduction Pro-inflammatory Cytokine Production TranscriptionFactors->CytokineProduction Inhibitor p38 Inhibitor Inhibitor->p38

Figure 2: Overview of the p38 MAPK Signaling Cascade.

Representative Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of pyrimidine-based cytokine inhibitors. These are provided as examples of the types of experiments that would be necessary to characterize novel compounds derived from this compound.

General Synthetic Workflow

A hypothetical synthetic workflow starting from this compound is depicted below. This illustrates a potential multi-step synthesis to generate a library of diverse pyrimidine derivatives for screening.

Synthetic_Workflow Start 2-Methylsulfanyl- pyrimidine-4-carbaldehyde Step1 Reaction 1 (e.g., Reductive Amination) Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Reaction 2 (e.g., Suzuki Coupling) Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Reaction 3 (e.g., Oxidation) Intermediate2->Step3 FinalProduct Final Product Library Step3->FinalProduct

Figure 3: Hypothetical Synthetic Workflow for Pyrimidine Derivatives.
Protocol 1: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amine.

Protocol 2: In Vitro Kinase Inhibition Assay (General)
  • Kinase assays are performed in a suitable buffer (e.g., Tris-HCl, HEPES) containing the kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Test compounds, dissolved in DMSO, are serially diluted and added to the assay plate.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

  • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based detection systems.

  • IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Cytokine Release Assay
  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) are seeded in a 96-well plate.

  • Cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory stimulation is induced by adding an appropriate stimulus, such as lipopolysaccharide (LPS) for monocytes or phytohemagglutinin (PHA) for T-cells.

  • The cells are incubated for a further 18-24 hours to allow for cytokine production and release.

  • The cell culture supernatant is collected, and the concentration of specific cytokines (e.g., TNF-α, IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • IC₅₀ values for the inhibition of cytokine release are calculated.

Data Presentation

As no specific inhibitors synthesized from this compound have been identified, a table of quantitative data cannot be provided. However, for newly synthesized compounds, the following tables would be appropriate for summarizing key data.

Table 1: Synthetic Yields of Novel Pyrimidine Derivatives

Compound IDSynthetic Step 1 Yield (%)Synthetic Step 2 Yield (%)Overall Yield (%)
XYZ-001
XYZ-002
...

Table 2: In Vitro Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
XYZ-001 JAK1
JAK2
p38α
XYZ-002 JAK1
JAK2
p38α
...

Table 3: Cell-Based Cytokine Inhibition Data

Compound IDCell TypeStimulantCytokineIC₅₀ (nM)
XYZ-001 PBMCsLPSTNF-α
IL-6
XYZ-002 PBMCsLPSTNF-α
IL-6
...

Conclusion

While this compound is a theoretically promising starting material for the synthesis of novel cytokine inhibitors due to its versatile chemical handles, there is currently a lack of published evidence demonstrating its direct application in the synthesis of known therapeutic agents or clinical candidates. The protocols and workflows presented here are intended to serve as a foundational guide for researchers interested in exploring the synthetic potential of this and similar pyrimidine-based building blocks in the discovery of new cytokine-modulating therapies. Further research and publication in this specific area are needed to fully elucidate the practical applications of this compound in drug development.

Application Notes and Protocols: Reaction of 2-Methylsulfanylpyrimidine-4-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and biological significance of compounds derived from the reaction of 2-methylsulfanylpyrimidine-4-carbaldehyde with various primary amines. The primary reaction pathways involve the formation of a Schiff base (imine) intermediate, which can be subsequently reduced to the corresponding secondary amine. This methodology is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of pyrimidine derivatives with potential therapeutic applications.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis. Its aldehyde functionality allows for facile reaction with primary amines to form Schiff bases, which can be readily converted to stable secondary amines via reductive amination. The resulting N-substituted (2-(methylthio)pyrimidin-4-yl)methanamine scaffold is a key pharmacophore found in a variety of biologically active molecules. The pyrimidine core is a prevalent motif in numerous approved drugs, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. The methylsulfanyl group at the 2-position can also be further functionalized, for instance, through oxidation to the corresponding sulfoxide or sulfone, to modulate the physicochemical properties and biological activity of the final compounds.

Reaction Pathways

The reaction of this compound with primary amines typically proceeds through a two-step sequence:

  • Schiff Base (Imine) Formation: The aldehyde reacts with a primary amine in a condensation reaction to form a C=N double bond, yielding an imine intermediate. This reaction is often catalyzed by a weak acid and involves the elimination of a water molecule.

  • Reductive Amination: The imine intermediate is then reduced to the corresponding secondary amine. This can be achieved in a one-pot reaction with the aldehyde and amine or in a stepwise manner where the imine is first isolated. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

The choice of reaction conditions and reducing agent can influence the efficiency and selectivity of the reaction.

Biological Significance of Products

The N-substituted (2-(methylthio)pyrimidin-4-yl)methanamine derivatives are of significant interest in drug discovery. The pyrimidine scaffold can act as a hinge-binder in the ATP-binding site of various kinases, making these compounds potential kinase inhibitors. For instance, pyrimidine-based molecules have been investigated as inhibitors of anaplastic lymphoma kinase (ALK) and polo-like kinase 4 (PLK4), which are implicated in various cancers.[1][2] Furthermore, the structural diversity that can be introduced by varying the amine component allows for the fine-tuning of biological activity and pharmacokinetic properties. The products of these reactions have been explored for their potential as anti-proliferative agents against various cancer cell lines.[1]

Experimental Protocols

Below are detailed protocols for the synthesis of N-substituted (2-(methylthio)pyrimidin-4-yl)methanamines via a two-step procedure (Schiff base formation followed by reduction) and a one-pot reductive amination.

Protocol 1: Two-Step Synthesis via Schiff Base Formation and Subsequent Reduction

This protocol is suitable for a wide range of primary amines, including substituted anilines and benzylamines.

Step 1: Synthesis of N-((2-(methylthio)pyrimidin-4-yl)methylene)amine (Schiff Base)

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, or a substituted derivative)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (approximately 0.2-0.5 M).

  • Add the primary amine (1.0-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Step 2: Reduction of the Schiff Base to the Secondary Amine

Materials:

  • Schiff base from Step 1

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude or purified Schiff base (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure secondary amine.

Protocol 2: One-Pot Reductive Amination

This protocol is a more streamlined approach where the imine is formed and reduced in the same reaction vessel. Sodium triacetoxyborohydride is a mild and selective reducing agent often used in this procedure.

Materials:

  • This compound

  • Primary amine

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the primary amine (1.0-1.2 eq.).

  • Add an anhydrous solvent such as DCE or DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative examples of amines that can be reacted with this compound and the corresponding products. The yields are estimates based on similar reactions reported in the literature for heteroaromatic aldehydes.

Amine ReactantProductTypical Reaction MethodExpected Yield Range
AnilineN-((2-(methylthio)pyrimidin-4-yl)methyl)anilineReductive Amination60-85%
4-FluoroanilineN-(4-fluorophenyl)-N-((2-(methylthio)pyrimidin-4-yl)methyl)amineReductive Amination65-90%
BenzylamineN-benzyl-N-((2-(methylthio)pyrimidin-4-yl)methyl)amineReductive Amination70-95%
4-MethoxybenzylamineN-(4-methoxybenzyl)-N-((2-(methylthio)pyrimidin-4-yl)methyl)amineReductive Amination75-95%
CyclohexylamineN-cyclohexyl-N-((2-(methylthio)pyrimidin-4-yl)methyl)amineReductive Amination55-80%

Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_protocol2 Protocol 2: One-Pot Reductive Amination start1 Start: this compound + Primary Amine step1_1 Step 1: Schiff Base Formation (Ethanol, Acetic Acid, Reflux) start1->step1_1 intermediate1 Intermediate: Schiff Base (Isolation/Purification) step1_1->intermediate1 step1_2 Step 2: Reduction (Methanol, NaBH4, 0°C to RT) intermediate1->step1_2 workup1 Workup & Purification step1_2->workup1 product1 Final Product: Secondary Amine workup1->product1 start2 Start: this compound + Primary Amine step2_1 One-Pot Reaction (DCE, NaBH(OAc)3, RT) start2->step2_1 workup2 Workup & Purification step2_1->workup2 product2 Final Product: Secondary Amine workup2->product2

Caption: Experimental workflows for the synthesis of N-substituted (2-(methylthio)pyrimidin-4-yl)methanamines.

signaling_pathway cluster_kinase Potential Biological Target: Kinase Inhibition ligand Pyrimidine Derivative (Product of Reaction) kinase Kinase (e.g., ALK, PLK4) ligand->kinase Binds to ATP pocket substrate Substrate Protein atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Survival) phosphorylated_substrate->cellular_response inhibition->phosphorylated_substrate Inhibition

Caption: Simplified signaling pathway illustrating the potential mechanism of action for pyrimidine derivatives as kinase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Palladium-catalyzed reactions offer a powerful tool for the functionalization of the pyrimidine ring, enabling the synthesis of diverse compound libraries for drug discovery and development.[3][4][5]

This document covers several key cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Buchwald-Hartwig couplings. For each reaction, a general protocol is provided, along with a summary of typical reaction conditions in a tabular format for easy comparison and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[6][7] This reaction involves the coupling of a halopyrimidine with a boronic acid or its ester derivative.[6][8]

General Reaction Scheme:
Key Reaction Parameters and Optimization:

The success of a Suzuki-Miyaura coupling depends on the careful selection of the palladium source, ligand, base, and solvent system.[6] For less reactive chloro- and bromopyrimidines, the use of specialized ligands is often necessary to achieve high yields.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrimidine

Materials:

  • Halopyrimidine (e.g., 2-chloropyrimidine, 5-bromopyrimidine) (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyrimidine, arylboronic acid, and base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Typical Suzuki-Miyaura Coupling Conditions for Pyrimidine Derivatives
ParameterTypical ConditionsNotes
Halogen I > Br > ClReactivity order. Chlorides often require more active catalysts/ligands.[6]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Catalyst choice depends on the reactivity of the substrates.
Ligand PPh₃, XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands are often effective for less reactive halides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base can significantly impact the reaction outcome.[6]
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile/WaterAprotic polar solvents are commonly used. Aqueous mixtures can sometimes be beneficial.
Temperature 80 - 120 °CHigher temperatures are often required for less reactive substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.

Stille Coupling

The Stille coupling reaction is a powerful method for C-C bond formation that utilizes an organostannane reagent.[1] It is known for its tolerance of a wide array of functional groups.[1][9]

General Reaction Scheme:
Experimental Protocol: Stille Coupling of a Halopyrimidine

Materials:

  • Halopyrimidine (e.g., 4-Chloro-6-(3-iodophenyl)pyrimidine) (1.0 eq)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (optional, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask, add the halopyrimidine and the palladium catalyst (and ligand if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[1]

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Typical Stille Coupling Conditions for Pyrimidine Derivatives
ParameterTypical ConditionsNotes
Halogen I > Br > Cl > OTfReactivity order.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common choice.
Ligand PPh₃, P(2-furyl)₃, AsPh₃Often, the phosphine from the catalyst is sufficient.
Solvent Toluene, Dioxane, DMF, THFAnhydrous conditions are crucial.
Temperature 80 - 120 °CDependent on the reactivity of the coupling partners.
Reaction Time 4 - 48 hoursGenerally longer than Suzuki couplings.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[10][11] This reaction is particularly useful for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds.[10]

General Reaction Scheme:
Experimental Protocol: Negishi Coupling of a Halopyrimidine

Materials:

  • Halopyrimidine (e.g., 5-iodo-2-chloropyrimidine) (1.0 eq)

  • Organozinc reagent (prepared in situ or commercially available) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the halopyrimidine and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Table 3: Typical Negishi Coupling Conditions for Pyrimidine Derivatives
ParameterTypical ConditionsNotes
Halogen I > Br > ClReactivity order.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/ligandChoice depends on the specific substrates.
Ligand PPh₃, dppf, XantphosOften used with Pd₂(dba)₃.
Solvent THF, Dioxane, DMFAnhydrous and degassed solvents are essential.
Temperature 25 - 100 °COften proceeds at milder temperatures than Suzuki or Stille couplings.
Reaction Time 1 - 12 hoursGenerally faster than Stille couplings.

Sonogashira Coupling

The Sonogashira coupling is a method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[12]

General Reaction Scheme:

Ar-X + R₂NH --[Pd catalyst, Ligand, Base]--> Ar-NR₂ (Pyrimidine derivative)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Functionalization of the Pyrimidine Ring in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][2][3] Its prevalence stems from its ability to mimic endogenous nucleobases, enabling interaction with a variety of biological targets, and its synthetic tractability, which allows for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic properties.[2][4] This document provides an in-depth overview of key strategies for pyrimidine functionalization, detailed experimental protocols for common and impactful reactions, and insights into the structure-activity relationships (SAR) of pyrimidine-based drugs.

Key Functionalization Strategies

The strategic modification of the pyrimidine core is crucial for the development of novel therapeutics. Several powerful methods are employed to introduce diverse functional groups, thereby modulating the biological activity of the resulting compounds.

1. Transition-Metal-Catalyzed Cross-Coupling Reactions: These reactions are among the most versatile and widely used methods for C-C and C-N bond formation on the pyrimidine ring.[5][6]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halogenated pyrimidine with an organoboron compound, enabling the introduction of aryl and heteroaryl substituents.[7][8] The reactivity of halogens on the pyrimidine ring can often be selectively controlled, with iodine being more reactive than chlorine, allowing for sequential couplings.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between a halogenated pyrimidine and an amine.[9][10] This method is invaluable for synthesizing arylamino pyrimidines, a common motif in kinase inhibitors.[9]

  • C-H Activation/Functionalization: This emerging strategy involves the direct functionalization of C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization of the pyrimidine ring with halogens.[5][11][12] Palladium, rhodium, and other transition metals are often employed as catalysts.[13]

2. Metal-Free C-H Functionalization: These methods provide sustainable alternatives to transition-metal-catalyzed reactions.[5]

  • Minisci-type Radical Reactions: These reactions are particularly useful for the functionalization of the electron-deficient pyrimidine ring.[5]

  • Photochemical Approaches: Visible-light-driven photocatalysis has gained traction for the mild and efficient functionalization of pyrimidines.[5]

3. Classical Condensation Reactions: Traditional methods like the Biginelli reaction remain relevant for the synthesis of certain pyrimidine scaffolds, particularly dihydropyrimidines.[14] These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative.[2]

Experimental Workflow for Pyrimidine Functionalization in Drug Discovery

The following diagram illustrates a general workflow for the functionalization of a pyrimidine scaffold and subsequent biological evaluation in a drug discovery context.

G cluster_synthesis Synthesis & Functionalization cluster_screening Screening & Optimization Start Start Halogenated_Pyrimidine Halogenated Pyrimidine Start->Halogenated_Pyrimidine Functionalization Functionalization Reaction (e.g., Suzuki, Buchwald-Hartwig) Halogenated_Pyrimidine->Functionalization Purification Purification & Characterization Functionalization->Purification Library Library of Functionalized Pyrimidines Purification->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->SAR Candidate Drug Candidate Lead_Optimization->Candidate

A generalized workflow for the synthesis and screening of functionalized pyrimidine libraries in drug discovery.

Signaling Pathways Targeted by Pyrimidine-Based Drugs

Pyrimidine derivatives have been successfully developed to target a variety of signaling pathways implicated in disease. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[15]

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidine_Inhibitor Pyrimidine-Based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.

Data Presentation: Biological Activity of Functionalized Pyrimidines

The following table summarizes the biological activity of representative functionalized pyrimidine derivatives against various targets.

Compound ClassTargetExample CompoundIC50/ActivityReference
Pyrrolo[2,3-d]pyrimidinesEGFRCompound 141.24 µM (MCF-7)[15]
Imidazole-pyrimidine-sulfonamidesHER2Compound 8881 ± 40 ng/mL[16]
Imidazole-pyrimidine-sulfonamidesEGFR-L858R mutantCompound 8859 ± 30 ng/mL[16]
Imidazole-pyrimidine-sulfonamidesEGFR-T790M mutantCompound 8849 ± 20 ng/mL[16]
Dihydroorotate AnaloguesDihydroorotate DehydrogenaseD,L-5-trans-methyl DHOKi of 45 µM[17]
Triazolo[4,3-a]pyrimidinesC. albicansCompound 14bMIC = 625 µg/ml
Pyrimidine DerivativesS. aureus & E. coliCompound 8cMIC = 19.53 µg/ml
Indazol-pyrimidine DerivativesMCF-7 cell lineCompound 132IC50 = 1.629 µM[18]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol describes a rapid and efficient method for the regioselective C4-arylation of 2,4-dichloropyrimidine using microwave irradiation.[8][19]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), the desired arylboronic acid (0.5 mmol, 1.0 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).[8]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[8]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.[8]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[8]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[8]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted pyrimidine.[8]

Protocol 2: Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine

This protocol provides a general procedure for the selective mono-amination of 2,5-dichloro-4,6-pyrimidinediamine.[9]

Materials:

  • 2,5-Dichloro-4,6-pyrimidinediamine

  • Primary or secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • NaOt-Bu (Sodium tert-butoxide)

  • Anhydrous toluene

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 0.02 eq) and Xantphos (0.04 mmol, 0.04 eq).[20]

  • To the same flask, add NaOt-Bu (1.4 mmol, 1.4 eq), 2,5-dichloro-4,6-pyrimidinediamine (1.0 mmol, 1.0 eq), and the amine (1.1 equivalents).[9]

  • Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the pyrimidine.[9]

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.[9]

  • Stir the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated pyrimidine.

Conclusion

The functionalization of the pyrimidine ring is a cornerstone of modern drug discovery. The continuous development of novel synthetic methodologies, including transition-metal-catalyzed cross-couplings and C-H activation, provides medicinal chemists with a powerful toolkit to generate diverse libraries of pyrimidine derivatives.[1][5] A thorough understanding of the structure-activity relationships and the biological pathways targeted by these compounds is essential for the rational design of next-generation therapeutics.[4][15] The protocols and data presented herein serve as a valuable resource for researchers engaged in the exploration of the vast chemical and therapeutic potential of the pyrimidine scaffold.

References

Application Notes and Protocols for the Use of 2-Methylsulfanylpyrimidine-4-carbaldehyde in Pyrimidine-Based Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methylsulfanylpyrimidine-4-carbaldehyde as a key building block in the development of pyrimidine-based therapeutic agents. The protocols detailed below are based on established chemical transformations and provide a foundation for the synthesis of diverse compound libraries for drug discovery programs.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of substituted pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a range of diseases, including cancer and inflammatory conditions.[1][2][3] The aldehyde functionality at the C4 position and the methylsulfanyl group at the C2 position of this compound offer orthogonal reactivity, allowing for sequential and site-selective modifications to generate complex molecular architectures.

The aldehyde group is amenable to a variety of classical carbon-carbon and carbon-nitrogen bond-forming reactions, such as Knoevenagel condensation and reductive amination. These reactions provide a straightforward means to introduce diverse side chains and pharmacophoric elements. The methylsulfanyl group can be further manipulated, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can then act as a leaving group for nucleophilic substitution, further expanding the chemical space accessible from this intermediate.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and immunology.[4][5][6][7] The pyrimidine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases. By elaborating the structure from the this compound core, medicinal chemists can design potent and selective inhibitors of targets such as Cyclin-Dependent Kinases (CDKs) and p38 MAP kinase.[4][5][6][8]

Experimental Protocols

The following sections provide detailed experimental protocols for key chemical transformations of this compound.

Protocol 1: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This reaction is instrumental in creating α,β-unsaturated systems, which are themselves versatile intermediates for further chemical modifications.

Reaction Scheme:

G reactant1 2-Methylsulfanylpyrimidine- 4-carbaldehyde product α,β-Unsaturated Pyrimidine Derivative reactant1->product reactant2 Active Methylene Compound (e.g., Malononitrile) reactant2->product reagents Base (e.g., Piperidine) Solvent (e.g., Ethanol) Heat p1->product

Caption: General scheme for Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound, e.g., ethyl cyanoacetate, diethyl malonate)

  • Piperidine (or another suitable base, e.g., triethylamine, β-alanine)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10-15 mL per mmol of aldehyde) in a round-bottom flask, add the active methylene compound (1.0-1.2 eq).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with water.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Expected Yield: 70-95%, depending on the active methylene compound used.

Protocol 2: Reductive Amination with Primary and Secondary Amines

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. It involves the initial formation of an imine or enamine from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine. This two-step, one-pot procedure is a cornerstone of medicinal chemistry for introducing diverse amine-containing side chains.

Reaction Scheme:

G reactant1 2-Methylsulfanylpyrimidine- 4-carbaldehyde intermediate Imine Intermediate reactant1->intermediate reactant2 Amine (R-NH2) reactant2->intermediate product N-Substituted Pyrimidine Derivative intermediate->product reagents1 Solvent (e.g., Methanol) reagents1->intermediate reagents2 Reducing Agent (e.g., NaBH4) reagents2->product

Caption: General scheme for reductive amination.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous) or Dichloromethane (DCM)

  • Acetic acid (glacial, catalytic amount if using NaBH(OAc)₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure (using Sodium Borohydride):

  • Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous methanol (15-20 mL per mmol of aldehyde) in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the reaction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 60-90%.

Data Presentation

The following tables summarize representative quantitative data for pyrimidine derivatives synthesized from precursors analogous to this compound, highlighting their potential as kinase inhibitors.

Table 1: Synthesis and Yield of Pyrimidine Derivatives

Starting AldehydeReagentReaction TypeProductYield (%)Reference
2-Methylsulfanyl- pyrimidine-4-carbaldehydeMalononitrileKnoevenagel2-((2-Methylsulfanyl- pyrimidin-4-yl)methylene) malononitrile85Hypothetical, based on similar reactions
2-Methylsulfanyl- pyrimidine-4-carbaldehyde4-FluoroanilineReductive AminationN-((2-Methylsulfanyl- pyrimidin-4-yl)methyl)- 4-fluoroaniline78Hypothetical, based on similar reactions

Table 2: Biological Activity of Pyrimidine-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
Pyrimidine Derivative Ap38α MAP Kinase15U937[5]
Pyrimidine Derivative BCDK25A549[7]
Pyrimidine Derivative CCDK98MIA PaCa-2[6][9]

Note: The compounds in Table 2 are representative examples of pyrimidine-based kinase inhibitors and may not be directly synthesized from this compound in the cited literature. The data is presented to illustrate the therapeutic potential of this class of compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrimidine-based inhibitors and a typical experimental workflow for their synthesis and evaluation.

G Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAP Kinase MAPKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Inflammation Inflammatory Response Substrates->Inflammation Inhibitor Pyrimidine-based p38 Inhibitor Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway.

G Start Start: 2-Methylsulfanyl- pyrimidine-4-carbaldehyde Reaction Reaction (e.g., Reductive Amination) Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead End Drug Candidate Lead->End

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of pyrimidine-based drug candidates. The straightforward and efficient protocols for its conversion into a diverse range of derivatives, coupled with the demonstrated biological activity of this compound class, make it an attractive scaffold for further exploration in medicinal chemistry and drug development. The application notes and protocols provided herein offer a solid foundation for researchers to initiate and advance their drug discovery programs based on the pyrimidine core.

References

Application Notes and Protocols for the Synthesis of N-Heterocyclic Systems from Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally relevant N-heterocyclic systems utilizing pyrimidine precursors. The methodologies outlined below are established and have been selected for their reliability and applicability in a research and drug development setting.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to purines, enabling them to act as potent inhibitors of various kinases.[1][2] This section details the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a core structure for many kinase inhibitors.[3][4]

Application:

This synthetic route is fundamental for accessing a wide range of pyrazolo[3,4-d]pyrimidine-based compounds for screening as potential therapeutics, particularly as anticancer agents targeting protein kinases.[1][3]

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [3]

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Reflux the reaction mixture at 80°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired product.

Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [4]

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[4]

  • After completion of the reaction (monitored by TLC), the mixture is poured into ice water.[4]

  • The resulting precipitate is filtered off, dried, and recrystallized from ethanol to give the final product.[4]

Alternatively, 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be heated in formamide at 190°C for 8 hours to yield the pyrazolo[3,4-d]pyrimidinone compound.[3]

Quantitative Data:
PrecursorProductReagents and ConditionsYield (%)Reference
Ethyl (ethoxymethylene)cyanoacetate, PhenylhydrazineEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateEthanol, 80°C, 4 hHigh[3]
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneFormic acid, reflux, 7 hGood[4]
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneHCONH₂, 190°C, 8 hHigh[3]

Synthetic Workflow:

Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Closure Ethyl (ethoxymethylene)cyanoacetate Ethyl (ethoxymethylene)cyanoacetate Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Ethyl (ethoxymethylene)cyanoacetate->Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Phenylhydrazine, Ethanol, 80°C, 4h Phenylhydrazine Phenylhydrazine Phenylhydrazine->Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Product 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate->Product Formamide, 190°C, 8h

Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
Biological Pathway Context:

Pyrazolo[3,4-d]pyrimidines often function as ATP-competitive kinase inhibitors. By occupying the ATP-binding pocket of a kinase, they prevent the phosphorylation of downstream substrate proteins, thereby inhibiting signal transduction pathways implicated in cell proliferation and survival.

Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Protein Substrate Protein->Phosphorylated Substrate Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Signal Transduction Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine->Kinase Inhibition

Inhibition of Kinase Signaling Pathway

Synthesis of Pyridines via Pyrimidine Ring Transformation

The transformation of a pyrimidine ring into a pyridine ring represents a powerful strategy in medicinal chemistry for scaffold hopping and the generation of novel chemical entities. This section details a one-pot, two-step process for the conversion of pyrimidines to pyridines via a Dimroth rearrangement.

Application:

This methodology is particularly useful for the late-stage functionalization of complex molecules containing a pyrimidine core, allowing for rapid diversification and exploration of structure-activity relationships (SAR).

Experimental Protocol:

One-pot, Two-step Pyrimidine to Pyridine Conversion:

  • Activation: In a flame-dried flask under an inert atmosphere, dissolve the starting pyrimidine (1.0 eq) in a suitable solvent (e.g., EtOAc). Cool the solution to -78°C.

  • Add collidine (1.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir until the formation of the pyrimidinium salt is complete (monitored by TLC or LC-MS).

  • Nucleophilic Addition and Rearrangement: Cool the reaction mixture to the desired temperature (e.g., -78°C or 0°C) and add the nucleophile (e.g., a silyl enol ether or a Grignard reagent) dropwise.

  • Allow the reaction to warm to room temperature and stir until the rearrangement to the pyridine is complete.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridine derivative.

Quantitative Data:
Pyrimidine Substrate (C4-Aryl Group)Product Yield (%)
Electron-rich arylGood
Electron-withdrawing arylLower
Halogenated phenylModerate to Good
Biphenylyl, Naphthyl, Thienyl, FurylModerate
AlkynylAcceptable

Synthetic Workflow:

One-Pot Pyrimidine to Pyridine Transformation Pyrimidine Pyrimidine Activated Pyrimidinium Salt Activated Pyrimidinium Salt Pyrimidine->Activated Pyrimidinium Salt Tf2O, Collidine, EtOAc, -78°C to rt Pyridine Pyridine Activated Pyrimidinium Salt->Pyridine Nucleophile, Dimroth Rearrangement

Pyrimidine to Pyridine Conversion Workflow

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused N-heterocycles with a broad range of biological activities, including potent inhibition of cyclin-dependent kinases (CDKs).[1][5] Palbociclib, a CDK4/6 inhibitor approved for the treatment of breast cancer, features this core structure.[6][7] This section describes a general approach to the synthesis of the pyrido[2,3-d]pyrimidine scaffold from a preformed pyrimidine ring.

Application:

This synthetic strategy is crucial for the development of CDK inhibitors and other therapeutic agents based on the pyrido[2,3-d]pyrimidine framework.

Experimental Protocol:

Synthesis of a Palbociclib Intermediate: [1]

  • Substitution: React 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford the corresponding N-substituted pyrimidine.

  • Palladium-Catalyzed Coupling: The resulting compound undergoes a palladium-catalyzed coupling reaction with crotonic acid.

  • Intramolecular Cyclization: The coupled product is then subjected to an intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine system.

Synthesis of 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one: [1]

  • A nitrile-substituted pyrimidine is condensed with diethyl malonate in the presence of sodium ethoxide (Na/EtOH) to yield the 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one.[1]

Quantitative Data:
PrecursorReagents and ConditionsProductYield (%)Reference
5-Bromo-2,4-dichloropyrimidine1. Cyclopentylamine 2. Crotonic acid, Pd catalyst 3. Intramolecular cyclizationPalbociclib intermediate>60[1]
Nitrile substituted pyrimidineDiethyl malonate, Na/EtOH5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-oneHigh[1]

Synthetic Workflow:

Synthesis of Pyrido[2,3-d]pyrimidines cluster_0 Palbociclib Intermediate Synthesis cluster_1 5-Amino Substituted Pyrido[2,3-d]pyrimidine Synthesis Dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine Substituted Pyrimidine Substituted Pyrimidine Dichloropyrimidine->Substituted Pyrimidine Cyclopentylamine Coupled Product Coupled Product Substituted Pyrimidine->Coupled Product Crotonic acid, Pd catalyst Palbociclib Intermediate Palbociclib Intermediate Coupled Product->Palbociclib Intermediate Intramolecular Cyclization Nitrile Pyrimidine Nitrile substituted pyrimidine 5-Amino Product 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one Nitrile Pyrimidine->5-Amino Product Diethyl malonate, Na/EtOH

Synthetic Routes to Pyrido[2,3-d]pyrimidines
Biological Pathway Context:

Palbociclib and other similar pyrido[2,3-d]pyrimidine derivatives inhibit CDK4 and CDK6. These kinases, when activated by cyclin D, phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.

Mechanism of Action of Palbociclib (CDK4/6 Inhibitor) Cyclin D Cyclin D Active Complex Cyclin D-CDK4/6 Complex Cyclin D->Active Complex CDK4/6 CDK4/6 CDK4/6->Active Complex pRb Phosphorylated Rb Active Complex->pRb Phosphorylation Rb Rb Rb->pRb G1/S Transition G1/S Transition pRb->G1/S Transition Releases E2F E2F E2F E2F->G1/S Transition Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibition

Inhibition of the Cell Cycle by a CDK4/6 Inhibitor

Synthesis of[1][3][5]Triazolo[4,3-a]pyrimidines

[1][3][5]Triazolo[4,3-a]pyrimidines are another important class of fused N-heterocycles with diverse biological activities. This section outlines a common and efficient method for their synthesis.

Application:

This synthetic route provides access to a variety of substituted[1][3][5]triazolo[4,3-a]pyrimidines for screening in drug discovery programs, particularly for antimicrobial and anticancer activities.

Experimental Protocol:

Cyclocondensation of 2-Hydrazinopyrimidine with a Carboxylic Acid:

  • A mixture of 2-hydrazinopyrimidine (1.0 eq) and a suitable carboxylic acid (1.2 eq) in a high-boiling solvent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and carefully poured into ice water or a basic solution to neutralize the acid.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol, DMF) affords the pure[1][3][5]triazolo[4,3-a]pyrimidine.

Quantitative Data:
2-Hydrazinopyrimidine DerivativeCarboxylic Acid/OrthoesterProductYield (%)
UnsubstitutedFormic Acid[1][3][5]Triazolo[4,3-a]pyrimidineGood
SubstitutedVarious Carboxylic AcidsSubstituted[1][3][5]Triazolo[4,3-a]pyrimidineModerate to High

Synthetic Workflow:

Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines 2-Hydrazinopyrimidine 2-Hydrazinopyrimidine Triazolopyrimidine [1,2,4]Triazolo[4,3-a]pyrimidine 2-Hydrazinopyrimidine->Triazolopyrimidine Carboxylic Acid, POCl3 or PPA, Reflux Carboxylic Acid Carboxylic Acid Carboxylic Acid->Triazolopyrimidine

Synthesis of a[1][3][5]Triazolo[4,3-a]pyrimidine

References

Troubleshooting & Optimization

Technical Support Center: Functionalization of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of pyrimidine rings. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common experimental challenges. Here you will find troubleshooting guides for specific issues, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research.

Troubleshooting Guides

This section addresses specific problems you might encounter during the functionalization of pyrimidine rings, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low to No Product Yield in Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting a nucleophilic aromatic substitution on a substituted pyrimidine, but I am observing very low to no yield of my desired product. What could be the cause?

A: Low yields in SNAr reactions on pyrimidines are a common problem. Several factors, from the substrate's reactivity to the reaction conditions, can contribute to this issue. Below is a systematic guide to troubleshoot this problem.

Potential Causes & Solutions:

  • Insufficiently Activated Pyrimidine Ring: The pyrimidine ring needs to be sufficiently electron-deficient to be attacked by a nucleophile.

    • Solution: Ensure your pyrimidine substrate has electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) positioned to activate the site of substitution.[1]

  • Poor Leaving Group: The efficiency of the substitution depends heavily on the ability of the leaving group to depart.

    • Solution: Use a substrate with a good leaving group. For SNAr on pyrimidines, the typical reactivity order is F > Cl > Br > I.[1]

  • Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.

    • Solution: Increase the nucleophilicity of the attacking species. For instance, use an alkoxide (RO⁻) instead of an alcohol (ROH).[1]

  • Non-Optimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually and carefully increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid degradation.[1][2]

  • Inadequate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. If your solvent is nucleophilic (e.g., methanol), it could compete with your intended nucleophile. In such cases, consider using a non-nucleophilic solvent.[1][3]

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Q: My reaction is producing a mixture of isomers (e.g., C2 and C4 substituted products). How can I improve the regioselectivity?

A: Achieving high regioselectivity is a significant challenge in pyrimidine functionalization due to the presence of multiple reactive sites.[2][4] The electronic and steric environment of the pyrimidine ring dictates the position of attack.

Potential Causes & Solutions:

  • Competing Reactive Positions: In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, both positions are susceptible to nucleophilic attack.

    • Solution: While substitution at the C4 position is generally favored electronically, this can be influenced by other substituents.[1][5] An electron-donating group at C6 can favor substitution at C2, while an electron-withdrawing group at C5 enhances reactivity at C4.[1] Carefully consider the electronic properties of your specific substrate.

  • Steric Hindrance: Bulky substituents on the pyrimidine ring or the nucleophile can prevent reaction at a sterically congested site.

    • Solution: Modify the nucleophile or the substrate to leverage steric effects. A bulkier nucleophile may selectively react at the less hindered position.

  • Directing Group Effects (for C-H functionalization): In transition metal-catalyzed C-H functionalization, the position of activation is controlled by a directing group.

    • Solution: The choice of the directing group is crucial for site-selectivity.[6][7] Pyrimidine and quinoline-based directing groups have shown great promise in achieving selective C-H activation at positions that are otherwise difficult to functionalize.[6][8]

Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am struggling with a low yield in my Pd-catalyzed cross-coupling reaction (e.g., Suzuki, Hiyama) with a pyrimidine halide/tosylate. What should I check?

A: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Low yields can often be traced back to the catalyst system, substrates, or reaction conditions.[9][10]

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or the chosen ligand may be inappropriate for the specific transformation.

    • Solution: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands. The design of ancillary ligands plays a critical role in addressing challenging transformations.[9][10] For Hiyama couplings of pyrimidin-2-yl tosylates, a catalyst system of PdCl₂ with a PCy₃ ligand has been shown to be effective.[11]

  • Substrate Purity: Impurities in the starting materials can poison the catalyst.

    • Solution: Ensure all substrates and reagents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and side reactions.[2]

  • Incorrect Reaction Conditions: Temperature, solvent, and base are critical parameters that must be optimized.

    • Solution: A systematic optimization of reaction conditions is often necessary. For instance, in Hiyama couplings, the choice of a fluoride source (like TBAF) and solvent (like dioxane) can be crucial for success.[11]

Issue 4: Presence of Unexpected Side-Products

Q: My reaction mixture is complex, and I am having trouble isolating my desired product due to numerous side-products. What are the likely side reactions?

A: The inherent reactivity of the pyrimidine ring can lead to various side reactions, complicating purification.[2]

Potential Causes & Solutions:

  • Dimerization or Polymerization: Highly reactive intermediates can react with themselves.

    • Solution: Adjusting reaction conditions such as lowering the temperature or changing the solvent can minimize these unwanted reactions.[2]

  • Ring-Opening or Degradation: Harsh basic or acidic conditions, or very high temperatures, can lead to the cleavage of the pyrimidine ring.[1]

    • Solution: Use milder bases/acids and reaction temperatures. Monitor the reaction closely to avoid prolonged exposure to harsh conditions. A deconstruction-reconstruction strategy has been developed that intentionally opens the ring to form an iminoenamine building block, which can then be used to form diverse heterocycles.[12][13]

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile.[1]

    • Solution: Use a non-nucleophilic solvent. If an alcohol is the required solvent, consider if it can also act as the nucleophile.[1]

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic aromatic substitution on pyrimidines typically occur at the C2, C4, and C6 positions? A1: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack.[1][14] When a nucleophile attacks the C2, C4, or C6 positions, the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto one or both of the electronegative nitrogen atoms.[1][15][16] This stabilization is not possible if the attack occurs at C5.

Q2: How can I functionalize the C5 position of a pyrimidine ring? A2: The C5 position is the least electron-deficient and behaves more like a carbon in benzene, making it more amenable to electrophilic substitution than other positions on the ring.[17] Reactions like nitration, halogenation, and sulfonation can occur at the C5 position, especially on substituted pyrimidines.[17] Additionally, C-H activation strategies using specific directing groups can also achieve functionalization at the C5 position.[18]

Q3: What is the role of a directing group in C-H functionalization of pyrimidines? A3: A directing group is a functional group that coordinates to a transition metal catalyst and positions it in close proximity to a specific C-H bond, enabling its selective activation and functionalization.[6][7][19] This strategy overcomes challenges of reactivity and selectivity that arise from the inertness of C-H bonds.[6] Pyrimidine-based directing groups have been developed to achieve meta-C-H functionalization of arenes.[6][8]

Q4: My purified pyrimidine compound has poor aqueous solubility. What can I do? A4: Poor aqueous solubility is a common issue for many organic compounds, including pyrimidine derivatives, often due to high lipophilicity and strong crystal lattice energy.[20] To improve solubility, you can introduce hydrophilic functional groups (e.g., -OH, -COOH, -NH₂) to the pyrimidine scaffold through further functionalization.

Q5: What are the key parameters to control in pyrimidine synthesis, such as the Biginelli reaction? A5: Key parameters to control include:

  • Catalyst Choice: The reaction is acid-catalyzed. While strong acids like HCl can be used, milder Lewis acids or solid acid catalysts often give better yields and simplify the workup.[21]

  • Reaction Temperature: Heating is often required, with optimal temperatures typically between 80°C and 100°C, depending on the substrate.[21]

  • Solvent: Solvent-free conditions have been reported to be highly effective, leading to shorter reaction times and higher yields.[21]

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to low conversion. Careful measurement is crucial.[2][21]

  • Atmosphere Control: Many reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[2]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Pyrimidine Functionalization
SymptomPotential CauseSuggested SolutionCitation(s)
No or low product formation (SNAr) Insufficiently activated pyrimidine ringUse a substrate with electron-withdrawing groups.[1]
Poor leaving groupEmploy a substrate with a better leaving group (F > Cl > Br > I).[1]
Weak nucleophileIncrease nucleophilicity (e.g., use alkoxide instead of alcohol).[1]
Low reaction temperatureGradually increase the reaction temperature, monitoring for degradation.[1][2]
Low yield in Pd-catalyzed cross-coupling Catalyst deactivationScreen different Pd sources and ligands; ensure anhydrous/inert conditions.[2][9][10]
Non-optimal conditionsSystematically optimize temperature, solvent, and base/additives.[11]
Incomplete reaction (General) Incorrect stoichiometryCarefully calculate and measure molar ratios of reactants.[2][21]
Short reaction timeMonitor reaction progress by TLC/HPLC to determine optimal time.[2][3]
Table 2: Regioselectivity Control in Functionalization of 2,4-Dichloropyrimidine
Substituent on RingPosition of SubstituentFavored Position of Nucleophilic AttackRationaleCitation(s)
None-C4C4 is generally more reactive than C2.[1][5]
Electron-Donating Group (EDG)C6C2EDG at C6 can electronically favor attack at the C2 position.[1]
Electron-Withdrawing Group (EWG)C5C4EWG at C5 further enhances the inherent reactivity at the C4 position.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This is a generalized protocol and requires optimization for specific substrates and nucleophiles.

  • Reactant Preparation: In a round-bottom flask dried in an oven, dissolve the halo-pyrimidine substrate (1.0 equiv.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Reagent Addition: Add the nucleophile (1.1-1.5 equiv.). If the nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU; 1.5-2.0 equiv.) is typically required to generate the active nucleophile in situ or to act as an acid scavenger.[1]

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[1]

Protocol 2: General Procedure for Palladium-Catalyzed Hiyama Cross-Coupling

This protocol is adapted for the coupling of pyrimidin-2-yl tosylates with organosilanes and requires optimization.[11]

  • Reactant Preparation: To an oven-dried Schlenk tube, add the pyrimidin-2-yl tosylate (1.0 equiv.), the organosilane (1.5 equiv.), PdCl₂ (5 mol%), and PCy₃ (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add anhydrous dioxane as the solvent, followed by CuCl (1.2 equiv.) and a solution of TBAF (1.0 M in THF, 2.0 equiv.) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to obtain the desired 2-substituted pyrimidine.[11]

Visualizations

G cluster_start Start: Experimental Observation cluster_causes Potential Causes Analysis cluster_solutions Troubleshooting Solutions start Low or No Product Yield cause1 Substrate Reactivity Issue? start->cause1 cause2 Reaction Conditions Optimal? start->cause2 cause3 Catalyst System Inactive? start->cause3 sol1a Check Leaving Group (F > Cl) cause1->sol1a sol1b Add Electron-Withdrawing Groups cause1->sol1b sol2a Optimize Temperature & Time cause2->sol2a sol2b Screen Solvents cause2->sol2b sol3a Screen Ligands & Pd Source cause3->sol3a sol3b Ensure Inert Atmosphere cause3->sol3b

Caption: Troubleshooting workflow for low product yield.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Combine Halo-pyrimidine, Nucleophile, and Base in Solvent B 2. Establish Inert Atmosphere (N2 or Ar) A->B C 3. Heat to Optimal Temperature B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Quench & Extraction D->E F 6. Dry, Concentrate, & Purify (Chromatography) E->F G Isolated Product F->G

Caption: Experimental workflow for SNAr on pyrimidines.

G cluster_attack Nucleophilic Attack cluster_products Potential Products pyrimidine C5 C4 (Cl) N3 C2 (Cl) N1 C6 P4 C4-Substituted Product (Generally Favored) pyrimidine:f1->P4 P2 C2-Substituted Product pyrimidine:f3->P2 Nu Nucleophile (Nu⁻) Nu->pyrimidine:f1 More Favorable (Higher LUMO coefficient) Nu->pyrimidine:f3 Less Favorable

Caption: Regioselectivity in nucleophilic attack on 2,4-dichloropyrimidine.

References

Technical Support Center: 2-Methylsulfanylpyrimidine-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Methylsulfanylpyrimidine-4-carbaldehyde, a key intermediate in the development of various biologically active molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods involve either building the pyrimidine ring or functionalizing a pre-existing one. Key routes include:

  • Oxidation of a 4-methyl or 4-hydroxymethyl precursor: This is often the most direct and high-yielding approach. Chemoselective oxidation of 4-hydroxymethyl-2-methylsulfanylpyrimidine with reagents like manganese dioxide (MnO₂) prevents over-oxidation of the sensitive methylsulfanyl group.[2][3] Alternatively, Riley oxidation using selenium dioxide can convert a 4-methyl group to the desired aldehyde.[2]

  • Cyclocondensation: This classic approach involves reacting a β-dicarbonyl compound (or a synthetic equivalent) with an N-C-N fragment like S-methylisothiouronium sulfate.[4][5] While versatile, this route may require more optimization to control side reactions and improve yields.

  • Vilsmeier-Haack type formylation: This method introduces a formyl group onto an electron-rich pyrimidine ring using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[6] Use a suitable solvent system (e.g., ethyl acetate/hexane) to clearly separate the starting material, intermediate(s), and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: What are the recommended purification techniques for the final product?

A3: The most common purification method is flash column chromatography on silica gel. The choice of eluent is critical and should be determined by TLC analysis. If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol, or ethyl acetate/hexane) can be an effective final purification step.

Troubleshooting Guide

Problem: Low Yield or Incomplete Conversion

Question: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and solutions?

Answer: Low conversion is a frequent issue that can be traced to several factors.[6] Consider the following troubleshooting steps:

  • Purity of Reactants: Impurities in starting materials can inhibit the reaction or introduce side products.[6][7] Ensure all reactants, particularly the pyrimidine precursor, are of high purity. If necessary, purify starting materials before use.

  • Reaction Conditions:

    • Temperature: Many reactions, especially oxidations, require specific temperature control. If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary.[6] Conversely, for some condensation reactions, higher temperatures can favor the formation of byproducts.[6]

    • Time: The reaction may simply require more time to reach completion. Monitor the reaction by TLC every few hours to determine the optimal reaction time.[7]

  • Reagent Stoichiometry & Activity:

    • For oxidation reactions (e.g., with MnO₂), ensure the oxidant is fresh and active. A significant excess of the oxidant (e.g., 5-10 equivalents) is often required.[3]

    • For condensation reactions, using a slight excess (1.2-1.5 equivalents) of one component, such as the amidine or thiourea derivative, can sometimes drive the reaction to completion.[7]

  • Solvent Choice: Ensure the solvent is appropriate for the reaction and that it is anhydrous if the reaction is moisture-sensitive. Water can lead to the hydrolysis of intermediates.[6]

Problem: Significant Side Product Formation

Question: My TLC plate shows multiple spots, and the crude product is difficult to purify. What are the common side reactions, and how can they be minimized?

Answer: The formation of side products can significantly complicate purification and reduce yield. Here are common issues and mitigation strategies:

  • Over-oxidation of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl (-SCH₃) group is susceptible to oxidation, potentially forming the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), especially under harsh oxidizing conditions.[4]

    • Solution: Use a chemoselective oxidant that preferentially targets the alcohol or methyl group. Activated manganese dioxide (MnO₂) is an excellent choice for oxidizing an allylic-type alcohol without affecting the sulfide.[3] Avoid strong, non-specific oxidants.

  • Byproducts from Condensation Reactions: In classical pyrimidine syntheses, self-condensation of the dicarbonyl compound or formation of Hantzsch-type dihydropyridine byproducts can occur.[6]

    • Solution: Carefully control the reaction temperature, as lower temperatures often increase selectivity.[6] The order of addition of reactants can also influence the outcome.

  • Incomplete Cyclization: During ring formation, intermediates may fail to cyclize, leading to a complex mixture.

    • Solution: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[6]

Data Summary: Synthesis of Pyrimidine Aldehydes

The following table summarizes various synthetic approaches for producing pyrimidine aldehydes, highlighting the conditions and reported yields.

Synthetic RoutePrecursorKey ReagentsConditionsReported YieldReference/Notes
Oxidation of Alcohol 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanolManganese Dioxide (MnO₂)Chloroform (CHCl₃), heat94%High yield and excellent chemoselectivity.[3]
Riley Oxidation 4-Methylpyrimidine derivativesSelenium Dioxide (SeO₂)N/AGoodGeneral method for converting benzylic/allylic methyl groups to aldehydes.[2]
Cyclocondensation & Oxidation Acetylacetone, ThioureaHCl, Dimethyl carbonate, H₂O₂/Na₂WO₄Multi-step75% (overall)Multi-step process to a related sulfonyl derivative.[4]
SNAr Reaction 2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndoline, NaOHEthanol or Methanol, RTN/ADemonstrates functionalization of a pre-formed pyrimidine aldehyde.[5]

Key Experimental Protocol

Protocol: Oxidation of 4-Hydroxymethyl-2-methylsulfanylpyrimidine

This protocol is based on a highly efficient and selective method for generating the target aldehyde from its corresponding alcohol precursor.[3]

1. Materials:

  • 4-Hydroxymethyl-2-methylsulfanylpyrimidine (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq)

  • Anhydrous Chloroform (or Dichloromethane)

2. Procedure:

  • In a dry round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-Hydroxymethyl-2-methylsulfanylpyrimidine in anhydrous chloroform (approx. 50 mL per gram of starting material).

  • To the stirred solution, add the activated manganese dioxide in portions.

  • Heat the reaction mixture to a gentle reflux (approx. 60°C for chloroform).

  • Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 5-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® or diatomaceous earth to remove the manganese dioxide solids. Wash the filter cake thoroughly with several portions of chloroform or dichloromethane to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, typically a white or off-white solid, can be further purified by column chromatography or recrystallization if necessary.

Process Diagrams

A logical workflow can significantly aid in troubleshooting synthetic problems. The following diagram illustrates a step-by-step process for diagnosing and resolving low-yield issues.

G start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (NMR, GC/MS) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify_sm Action: Purify Starting Materials & Repeat purity_ok->purify_sm No check_conditions 2. Analyze Reaction Conditions purity_ok->check_conditions Yes purify_sm->start end_success Yield Improved purify_sm->end_success conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Adjust Temp, Time, Solvent, or Stoichiometry conditions_ok->optimize_conditions No check_side_products 3. Analyze Crude Mixture for Side Products (TLC, MS) conditions_ok->check_side_products Yes optimize_conditions->start optimize_conditions->end_success side_products_identified Side Products Identified? check_side_products->side_products_identified mitigate_side_rxn Action: Modify Reaction to Minimize Side Products (e.g., change reagent) side_products_identified->mitigate_side_rxn Yes end_fail Consult Further Literature side_products_identified->end_fail No mitigate_side_rxn->start mitigate_side_rxn->end_success

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: 2-Methylsulfanylpyrimidine-4-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methylsulfanylpyrimidine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common preparative method involves the acid-catalyzed hydrolysis of 4-(dimethoxymethyl)-2-(methylthio)pyrimidine.[1] Potential impurities from this synthesis can include:

  • Unreacted starting material: 4-(dimethoxymethyl)-2-(methylthio)pyrimidine.

  • Over-oxidation product: 2-(Methylthio)pyrimidine-4-carboxylic acid, which can form if the aldehyde is exposed to oxidizing conditions.[2]

  • By-products from side reactions: Depending on the specific reagents and conditions used to synthesize the pyrimidine ring.

  • Inorganic salts: Resulting from the neutralization step during the work-up (e.g., sodium chloride if HCl and sodium bicarbonate are used).[1]

  • Polymeric materials: Aldehydes can sometimes undergo self-condensation or polymerization, especially under acidic or basic conditions.

Q2: My crude product is a gummy oil instead of a solid. What could be the cause?

A2: The presence of impurities, particularly residual solvent or unreacted starting materials, can prevent the crystallization of this compound, resulting in a gummy or oily consistency. Incomplete removal of high-boiling solvents like DMSO, if used in the preceding synthetic steps, is a common culprit. Ensure thorough removal of all solvents under high vacuum. If the issue persists, it indicates that the purity of the compound is not high enough for crystallization to occur, and a chromatographic purification step is recommended.[3]

Q3: The aldehyde appears to be degrading during column chromatography on silica gel. What can I do to prevent this?

A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or the formation of acetals if alcohol-containing eluents are used. To mitigate this, consider the following:

  • Deactivate the silica gel: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica.

  • Use an alternative stationary phase: Basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[1]

  • Work quickly: Minimize the time the compound spends on the column.

Q4: What are suitable solvent systems for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For pyrimidine derivatives, common solvent systems include ethanol, or mixtures such as ethyl acetate/hexanes or ethanol/water.[4][5] For this compound, which is a solid with a reported melting point of 68°C, a non-polar solvent mixture like ethyl acetate/hexanes or diethyl ether/petroleum ether would be a good starting point for screening.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low yield after purification.
Possible Cause Troubleshooting Steps
Incomplete reaction or hydrolysis Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.
Product loss during work-up Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent. Be cautious during the neutralization step to avoid making the solution too basic, which could lead to decomposition.
Co-elution with impurities during column chromatography Optimize the mobile phase for better separation. A solvent gradient may be necessary. Aim for an Rf value of 0.2-0.3 for the product on TLC for optimal separation on the column.
Product remains in the mother liquor after recrystallization Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation. The mother liquor can be concentrated to obtain a second crop of crystals.
Problem 2: Product purity is not satisfactory after purification.
Possible Cause Troubleshooting Steps
Inefficient separation by column chromatography Ensure the column is packed properly to avoid channeling. Use a dry loading method if the compound is not very soluble in the initial mobile phase. A slower flow rate can also improve resolution.
Co-crystallization of impurities Ensure the crude product is sufficiently pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary. Slow cooling during recrystallization promotes the formation of purer crystals.
Presence of colored impurities Treat the solution with activated charcoal before filtration during recrystallization to remove colored impurities.
Incomplete removal of inorganic salts Wash the organic extracts thoroughly with water and brine during the work-up to remove any inorganic salts.

Purification Workflow

The following diagram illustrates a general workflow for the purification and troubleshooting of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Troubleshooting start Crude Product (from acetal hydrolysis) workup Aqueous Work-up (Neutralization & Extraction) start->workup chromatography Column Chromatography workup->chromatography If oily or highly impure recrystallization Recrystallization workup->recrystallization If solid and moderately pure purity_check Purity Check (TLC, NMR, LC-MS) chromatography->purity_check recrystallization->purity_check troubleshoot Troubleshooting Guide purity_check->troubleshoot Purity < 98% pure_product Pure Product purity_check->pure_product Purity ≥ 98% troubleshoot->chromatography Re-purify troubleshoot->recrystallization Re-purify

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common choice. If acid sensitivity is observed, use silica gel treated with triethylamine or opt for basic alumina.

  • Mobile Phase Selection: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the target compound. A common starting eluent system is 20-30% ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of the stationary phase in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting powder onto the top of the column bed.

  • Elution: Begin elution with the determined mobile phase. If separation is difficult, a solvent gradient can be employed by gradually increasing the polarity of the eluent.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Screen for a suitable solvent or solvent pair. Good candidates include ethanol, isopropanol, ethyl acetate, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, petroleum ether). The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical purification outcomes. Please note that actual yields and purity will vary depending on the scale of the reaction and the purity of the crude material.

Purification MethodTypical Purity AchievedTypical Recovery YieldNotes
Column Chromatography >98%60-80%Effective for removing a wide range of impurities. Yield can be lower due to the collection of mixed fractions.
Recrystallization >99%70-90%Highly effective for removing small amounts of impurities from a solid product. Yield depends on the solubility profile.
Combined Approach >99.5%50-70%Column chromatography followed by recrystallization often yields the highest purity product.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyrimidine derivatives. Below you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrimidine synthesis experiments.

Issue 1: Low Yield of the Desired Pyrimidine Derivative

A common challenge in pyrimidine synthesis is achieving a satisfactory yield. Several factors can contribute to this issue.

  • Potential Causes & Solutions:

    • Suboptimal Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or degradation of the product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

    • Incorrect Reagent Stoichiometry: Incorrect molar ratios of reactants can result in low conversion of the limiting reagent.[1] Carefully calculate and measure the amounts of all reactants.

    • Catalyst Inefficiency: The catalyst may be inactive or poisoned.[2][3] Ensure the catalyst is active; if using a reusable catalyst, it may need regeneration.[2] For reactions sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1][3]

    • Poor Reactant Purity: Impurities in the starting materials can inhibit the reaction.[2] Ensure all reactants are of high purity.

    • Solvent Effects: The choice of solvent can significantly impact reactant solubility and reaction rate.[2] While common solvents like ethanol are frequently used, exploring other solvents or solvent-free conditions may improve yields for certain substrates.[2][4]

Issue 2: Presence of Unexpected Side-Products

The formation of side-products complicates the purification process and reduces the overall yield of the desired compound.[1]

  • Potential Causes & Solutions:

    • Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to various side reactions, such as dimerization, polymerization, or rearrangement.[1] Modifying the reaction conditions (e.g., lowering the temperature, changing the solvent) can help minimize these unwanted reactions.[1] In the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP), which can be minimized by running the reaction at a lower temperature.[2]

    • Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers.[1] The use of appropriate protecting groups or directing groups can enhance the regioselectivity of the reaction.[1]

    • Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.[1] Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.[1]

Issue 3: Difficulties in Product Purification

Isolating the desired pyrimidine derivative from the reaction mixture can be challenging due to the presence of impurities and side-products with similar physicochemical properties.[1]

  • Potential Causes & Solutions:

    • Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[1] Experiment with different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization.[1] For polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred method.[5]

    • Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel).[1] In such cases, using a different stationary phase (e.g., alumina) or employing non-chromatographic purification methods might be necessary.[1][6]

    • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can co-elute with the product.[1] Proper work-up procedures, including aqueous washes and extractions, are essential to remove these impurities before chromatographic purification.[1]

Frequently Asked Questions (FAQs)

Biginelli Reaction

  • Q1: My Biginelli reaction is producing a fluorescent byproduct. What is it and how can I avoid it?

    • A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures). To minimize this, try running the reaction at a lower temperature and consider the choice of catalyst, as some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.[2]

  • Q2: I am observing a significant amount of unreacted starting materials in my Biginelli reaction. What are the likely causes?

    • A2: Low conversion can be attributed to several factors, including an inactive catalyst, suboptimal reaction conditions (time and temperature), or impure reactants.[2] Ensure your catalyst is active, consider increasing the reaction time or temperature moderately while monitoring with TLC, and use high-purity starting materials.[2]

Suzuki-Miyaura Coupling

  • Q3: My Suzuki-Miyaura coupling reaction with a pyrimidine derivative is not working. What are the critical factors to consider?

    • A3: The success of Suzuki-Miyaura coupling for pyrimidine derivatives, especially sterically hindered ones, critically depends on the choice of catalyst, ligand, and base.[7][8] The basic nitrogen atoms of the pyrimidine ring can inhibit the catalyst.[7] Using bulky, electron-rich phosphine ligands can promote the formation of a highly reactive palladium(0) species.[7] A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃) is also recommended.[7]

  • Q4: I am observing significant protodeboronation of my pyrimidine boronic acid. How can I prevent this?

    • A4: Protodeboronation is a common side reaction, especially with unstable boronic acids under basic conditions.[7] To minimize this, you can try using a milder base, running the reaction under anhydrous conditions if possible, or converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[7]

Purification

  • Q5: What are the main challenges in purifying polar pyrimidine derivatives?

    • A5: The high polarity of some pyrimidine derivatives can lead to poor retention in reverse-phase chromatography, peak tailing in HPLC, and difficulty in crystallization due to high solubility in polar solvents.[5] Techniques like HILIC, ion-exchange chromatography, or mixed-mode chromatography can be more suitable.[5]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane1101892
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O802465

Table 2: Solvent Effects on a Biginelli-Type Reaction Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolHClReflux1875
AcetonitrileYb(OTf)₃801288
DichloromethaneInCl₃Reflux2460
Solvent-freeMicrowave1200.2595

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., 10 mol% of a Lewis acid).

  • Add the appropriate solvent (e.g., 5 mL of ethanol) or proceed under solvent-free conditions.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[2]

  • Upon completion, cool the mixture to room temperature. If the product precipitates, collect it by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyrimidinone.[2]

Protocol 2: General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine (1.0 mmol), the boronic acid or ester (1.1-1.5 eq.), the base (2-3 eq., e.g., K₃PO₄), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]

  • Add the degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude residue by flash column chromatography on silica gel.[8]

Visualizations

De_Novo_Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_regulation Regulation Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS II HCO3 HCO3 HCO3->Carbamoyl_Phosphate 2ATP 2ATP 2ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) OMP OMP Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthase UTP_reg UTP CPSII_node CPS II UTP_reg->CPSII_node Feedback Inhibition PRPP_reg PRPP PRPP_reg->CPSII_node Activation Biginelli_Reaction_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Start Combine_Reactants Combine Aldehyde, β-Ketoester, Urea, and Catalyst Start->Combine_Reactants Add_Solvent Add Solvent or Solvent-free Combine_Reactants->Add_Solvent Heat_Mixture Heat and Monitor (TLC) Add_Solvent->Heat_Mixture Cool_Mixture Cool to Room Temperature Heat_Mixture->Cool_Mixture Precipitate Product Precipitates? Cool_Mixture->Precipitate Filter Filter Product Precipitate->Filter Yes Concentrate Remove Solvent Precipitate->Concentrate No Purify Recrystallization or Column Chromatography Filter->Purify Concentrate->Purify End Pure Product Purify->End Suzuki_Coupling_Troubleshooting Low_Yield Low or No Yield Catalyst_Issue Catalyst Inactivation/ Inhibition Low_Yield->Catalyst_Issue Ligand_Issue Suboptimal Ligand Low_Yield->Ligand_Issue Base_Issue Incorrect Base Strength Low_Yield->Base_Issue Side_Reaction Protodeboronation Low_Yield->Side_Reaction Solution_Catalyst Use Air-stable Pre-catalyst Ensure Inert Atmosphere Catalyst_Issue->Solution_Catalyst Solution_Ligand Use Bulky, Electron-rich Phosphine Ligands Ligand_Issue->Solution_Ligand Solution_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Base_Issue->Solution_Base Solution_Side_Reaction Use Boronic Ester Anhydrous Conditions Side_Reaction->Solution_Side_Reaction

References

Technical Support Center: Overcoming Poor Regioselectivity in Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine functionalization. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in pyrimidine functionalization.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution (SNAr) reaction on a 2,4-dichloropyrimidine substrate?

A1: The inherent electronic nature of the pyrimidine ring makes it electron-deficient, and thus susceptible to nucleophilic attack. In 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for SNAr. While the C4 position is generally more reactive, the selectivity is often poor, leading to mixtures of isomers.[1][2] Several factors influence this regioselectivity:

  • Steric Hindrance: Bulky nucleophiles or substituents on the pyrimidine ring can favor attack at the less sterically hindered position.

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.

  • Nature of the Nucleophile: "Hard" and "soft" nucleophiles can exhibit different regioselectivities.

Troubleshooting Tip: To favor C4-substitution, consider using a less polar solvent and running the reaction at a lower temperature. For C2-selectivity, a bulkier nucleophile might be effective. For highly selective reactions, consider a sequential substitution strategy where one chloro group is replaced under conditions that leave the other intact, followed by a second reaction under more forcing conditions. A strategy employing 2-chloro-4-(phenylthio)pyrimidine as a precursor allows for regioselective functionalization at both C2 and C4 positions by controlling the order of nucleophilic substitution.[3]

Q2: How can I achieve functionalization at the C5 position of the pyrimidine ring, which is generally unreactive towards nucleophiles and many electrophiles?

A2: The C5 position of pyrimidine is the most electron-rich and is therefore not typically susceptible to nucleophilic attack. To functionalize this position, a change in the electronic character of the C5 carbon is required. Key strategies include:

  • Directed ortho-Metalation (DoM): A directing group (DG) at a neighboring position (e.g., C4 or C6) can direct a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C5 position. The resulting C5-lithiated species can then react with a variety of electrophiles.[1]

  • Transition Metal-Catalyzed C-H Activation: This modern approach allows for the direct functionalization of the C5-H bond. Palladium catalysis, for instance, has been successfully used for the C5-arylation of pyrimidine nucleosides.[1][4]

  • Metal-Free C-H Borylation: A pyrimidine-directed, metal-free C-H borylation of 2-pyrimidylanilines has been reported, which can be a precursor for further functionalization.[5]

Q3: My transition-metal-catalyzed C-H functionalization is giving me a mixture of regioisomers. How can I improve the selectivity?

A3: Regioselectivity in transition-metal-catalyzed C-H functionalization is predominantly controlled by the directing group (DG).[6][7][8] The DG coordinates to the metal catalyst and positions it in proximity to a specific C-H bond.

Troubleshooting Steps:

  • Evaluate the Directing Group: The choice of DG is critical. Pyrimidine and quinoline-based DGs have shown to be strongly coordinating and effective for directing meta-C-H functionalization.[6] For ortho-C-H arylation of pyrrolo[2,3-d]pyrimidines, the inherent pyrrole nitrogen can act as a directing group.[4]

  • Optimize Reaction Conditions:

    • Catalyst: The metal center (e.g., Pd, Rh, Ru) and its ligand environment play a crucial role. Experiment with different catalysts and ligands.

    • Solvent: The solvent can influence the stability of the catalytic species and the transition state.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

    • Additives: Acids, bases, or salts can significantly impact the catalytic cycle and, consequently, the regioselectivity.

Q4: What are some modern, metal-free approaches to achieve regioselective pyrimidine functionalization?

A4: Recent advances have led to the development of powerful metal-free methods for regioselective pyrimidine functionalization. These approaches are often more sustainable and can offer different selectivity profiles compared to metal-catalyzed reactions.[9]

  • Minisci-Type Radical Reactions: These reactions involve the addition of a radical to the protonated, electron-deficient pyrimidine ring. The regioselectivity is governed by the position of the most stable radical cation intermediate.[9]

  • Photochemical Methods: Visible-light-driven photocatalysis has emerged as a mild and efficient tool.[9][10][11] For example, a photochemical organocatalytic method allows for the functionalization of pyrimidines with radicals derived from allylic C-H bonds with high regioselectivity.[10][12]

  • Deconstruction-Reconstruction Strategy: A novel approach involves converting pyrimidines into N-arylpyrimidinium salts, which can be cleaved and then reconstructed to form a variety of other heterocycles, effectively achieving a net C-H functionalization.[13]

Troubleshooting Guides

Guide 1: Improving Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

This guide provides a systematic approach to optimizing the regioselectivity of SNAr reactions on 2,4- or 4,6-dichloropyrimidines.

Decision Workflow for Regioselective SNAr

start Poor Regioselectivity in SNAr q1 Is C4-substitution desired? start->q1 c4_strategy Strategies for C4-Selectivity q1->c4_strategy Yes c2_strategy Strategies for C2-Selectivity q1->c2_strategy No (C2 desired) temp Lower Reaction Temperature c4_strategy->temp solvent Use Less Polar Solvent c4_strategy->solvent nucleophile_c4 Less Bulky Nucleophile c4_strategy->nucleophile_c4 sequential Sequential Substitution Strategy c4_strategy->sequential nucleophile_c2 Bulky Nucleophile c2_strategy->nucleophile_c2 c2_strategy->sequential end Improved Regioselectivity temp->end solvent->end nucleophile_c4->end nucleophile_c2->end sequential->end

Caption: Decision workflow for optimizing SNAr regioselectivity.

ParameterRecommendation for C4-SelectivityRecommendation for C2-SelectivityRationale
Nucleophile Less sterically demandingMore sterically demandingSteric hindrance at C2/C6 can favor attack at C4.
Temperature Lower temperature (e.g., 0 °C to RT)May require higher temperaturesLower temperatures increase the kinetic preference for the more reactive C4 position.
Solvent Aprotic, less polar (e.g., THF, Dioxane)Polar aprotic (e.g., DMF, DMSO)Solvent can influence the nucleophilicity and the stability of the Meisenheimer intermediate.
Leaving Group Use a precursor with differential reactivity (e.g., 2-chloro-4-(phenylthio)pyrimidine)[3]Use a precursor with differential reactivity[3]A more labile leaving group at C4 allows for selective initial substitution.
Guide 2: Achieving Site-Selective C-H Functionalization

This guide outlines strategies for directing C-H functionalization to a specific position on the pyrimidine ring.

Workflow for Site-Selective C-H Functionalization

start Desired C-H Functionalization Site c5 C5-Position start->c5 c2_c4_c6 C2, C4, or C6-Position start->c2_c4_c6 dom Directed ortho-Metalation (DoM) c5->dom pd_cat Pd-Catalyzed C-H Activation c5->pd_cat metal_free Metal-Free Borylation c5->metal_free directing_group Directing Group Strategy c2_c4_c6->directing_group minisci Minisci-Type Radical Reaction c2_c4_c6->minisci photochem Photochemical Methods c2_c4_c6->photochem

Caption: Strategies for regioselective pyrimidine C-H functionalization.

Target PositionRecommended StrategyKey Considerations
C5 Directed ortho-Metalation (DoM)[1]Requires a directing group at C4 or C6 and a strong base (e.g., LDA).
Transition Metal-Catalyzed C-H Activation[1][4]Often requires a specific catalyst system (e.g., Palladium).
C2, C4, C6 Directing Group (DG) Assisted C-H Activation[6][8]The choice of DG is crucial for directing the metal catalyst to the desired position.
Minisci-Type Radical Reaction[9]Regioselectivity is governed by electronic factors of the protonated pyrimidine.
Photochemical Methods[10][12]Can offer unique regioselectivity based on the photochemical mechanism.

Experimental Protocols

Protocol 1: Regioselective C4-Amination of a 2,4-Dichloropyrimidine

This protocol is adapted from literature procedures for the selective amination at the C4 position of a dichloropyrimidine.[2]

Reaction Setup:

  • To a solution of the 2,4-dichloropyrimidine (1.0 equiv) in an appropriate solvent (e.g., THF or Dioxane), add the amine (1.0-1.2 equiv).

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv).

Reaction Execution:

  • Stir the reaction mixture at a controlled low temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C5-Arylation of a Pyrimidine Derivative

This protocol provides a general method for the direct C-H arylation at the C5 position of a pyrimidine, inspired by established methods.[1][4]

Catalyst Preparation (in a glovebox):

  • To an oven-dried flask, add Pd(OAc)2 (2-5 mol%) and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).

Reaction Setup:

  • Remove the flask from the glovebox and add the pyrimidine substrate (1.0 equiv) and the aryl halide (1.2-1.5 equiv).

  • Add a suitable base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv).

  • Add a high-boiling point solvent (e.g., DMF, DMA, or toluene).

Reaction Execution:

  • Degas the reaction mixture with nitrogen or argon.

  • Heat the reaction to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

stability issues with 2-Methylsulfanylpyrimidine-4-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylsulfanylpyrimidine-4-carbaldehyde. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Stability Issues in Solution

If you are observing unexpected results, such as loss of activity, changes in sample appearance, or the emergence of unknown peaks in your analytical data (e.g., HPLC, LC-MS), it may be related to the degradation of this compound. This guide provides a systematic approach to troubleshooting these issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to identify and resolve potential stability problems.

G Troubleshooting Workflow for Stability Issues start Start: Unexpected Experimental Results check_storage 1. Verify Storage Conditions - Stored at 2-8°C? - Under inert gas (Ar/N2)? - Protected from light/moisture? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Incorrect Storage - Implement proper storage - Use fresh vial check_storage->storage_bad No check_solution 2. Evaluate Solution Preparation - Freshly prepared? - Solvent purity/grade? - pH of the solution? storage_ok->check_solution storage_bad->check_storage solution_ok Solution Prep Appears Correct check_solution->solution_ok Yes solution_bad Suboptimal Preparation - Prepare fresh solutions daily - Use high-purity, anhydrous solvents - Buffer the solution if pH sensitive check_solution->solution_bad No check_compatibility 3. Assess Chemical Compatibility - Presence of strong acids/bases? - Oxidizing/reducing agents? - Reactive nucleophiles? solution_ok->check_compatibility solution_bad->check_solution compat_ok No Obvious Incompatibilities check_compatibility->compat_ok Yes compat_bad Potential Incompatibility - Consult literature for reactant compatibility - Perform control experiments check_compatibility->compat_bad No run_analysis 4. Perform Analytical Verification - Run HPLC/LC-MS on a fresh vs. aged solution - Use a reference standard compat_ok->run_analysis compat_bad->check_compatibility analysis_confirm Degradation Confirmed run_analysis->analysis_confirm Degradation products appear analysis_clear No Degradation Observed run_analysis->analysis_clear No change mitigate 5. Mitigate Degradation - Lower temperature - Adjust pH - Change solvent - Limit exposure to air/light analysis_confirm->mitigate end_issue Problem Likely Not Compound Stability - Check other experimental parameters analysis_clear->end_issue end_resolved Issue Resolved mitigate->end_resolved

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored under an inert gas, such as nitrogen or argon, at temperatures between 2-8°C.[1] It is also crucial to keep the container tightly sealed and in a dry, well-ventilated area to protect it from moisture and air.[2][3]

Q2: My solution of this compound turned yellow/brown. What could be the cause?

A: A color change in the solution often indicates chemical degradation. The aldehyde group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, or incompatible substances in your solution. Always use freshly prepared solutions for the best results.

Q3: How stable is this compound in common organic solvents (e.g., DMSO, DMF, Methanol)?

  • Aprotic Solvents (e.g., DMSO, DMF): Generally, these are suitable for stock solutions, provided they are anhydrous and stored properly. However, prolonged storage, even in these solvents, is not recommended.

  • Protic Solvents (e.g., Methanol, Ethanol): The aldehyde group can potentially react with alcohols to form hemiacetals or acetals, especially if acidic or basic catalysts are present. If using alcoholic solvents, prepare solutions immediately before use.

Q4: Is the compound sensitive to pH? What is the optimal pH range for my aqueous solution?

A: The pyrimidine ring and the aldehyde group's reactivity are influenced by pH.

  • Acidic Conditions: Strong acids may catalyze hydrolysis or other reactions.

  • Basic Conditions: Aldehydes can undergo reactions like aldol condensation in basic conditions. The methylsulfanyl group could also be susceptible to nucleophilic attack. Without specific stability studies, it is recommended to maintain the pH of aqueous solutions near neutral (pH 6-8) and to use buffered systems if pH control is critical for your experiment.

Q5: What are the likely degradation pathways for this molecule in solution?

A: Based on its chemical structure, two primary degradation pathways are plausible:

  • Oxidation of the Aldehyde: The carbaldehyde group can be easily oxidized to the corresponding carboxylic acid (2-Methylsulfanylpyrimidine-4-carboxylic acid). This is a common degradation route for aldehydes exposed to air.

  • Hydrolysis of the Methylsulfanyl Group: The methylsulfanyl (-SCH3) group can be susceptible to hydrolysis, particularly under harsh pH or temperature conditions, which could lead to the formation of a hydroxyl or thione-like species.

The following diagram illustrates these potential degradation routes.

G Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound oxidation_product 2-Methylsulfanylpyrimidine-4-carboxylic acid parent->oxidation_product [O] (e.g., Air) hydrolysis_product 2-Hydroxypyrimidine-4-carbaldehyde (or tautomer) parent->hydrolysis_product H₂O (Acid/Base catalysis)

Caption: Potential degradation pathways of the compound.

Data Summary and Experimental Protocols

General Stability and Handling Data

While specific kinetic data for the degradation of this compound in various solutions is not available in the literature, the table below summarizes the key handling and storage information derived from material safety data sheets and supplier recommendations.

ParameterRecommendationRationale / Potential Impact of Deviation
Storage Temperature 2-8°C[1]Higher temperatures can accelerate degradation reactions.
Storage Atmosphere Inert Gas (Argon or Nitrogen)[1]Prevents oxidation of the aldehyde and other sensitive groups.
Moisture Store in a dry environment[2][3]Moisture can lead to hydrolysis or act as a catalyst for degradation.
Incompatible Materials Acids, strong oxidizing agents, acid anhydrides, acid chlorides[3]These can directly react with and degrade the compound.
Solution Storage Prepare FreshlyThe compound's stability in solution is not guaranteed; degradation can occur over hours or days.
Experimental Protocol: Assessing Solution Stability via HPLC

To quantitatively assess the stability of this compound in a specific solvent or buffer system, a simple time-course study using High-Performance Liquid Chromatography (HPLC) is recommended.

Objective: To determine the degradation rate of the compound in a chosen solution over time at a specific temperature.

Materials:

  • This compound

  • High-purity solvent or buffer of interest (e.g., PBS pH 7.4, Acetonitrile, DMSO)

  • HPLC system with a suitable detector (e.g., UV-Vis at an appropriate wavelength)

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Incubator or water bath set to the desired temperature (e.g., 25°C, 37°C)

Methodology:

  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 10 mM).

  • Preparation of Test Solution: Dilute the stock solution into the solvent/buffer system you wish to test to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare a sufficient volume for all time points.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution onto the HPLC system. This will serve as your baseline (100% purity) measurement. Record the peak area of the parent compound.

  • Incubation: Store the remaining test solution under the desired experimental conditions (e.g., in an incubator at 37°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution and inject it into the HPLC system. Record the peak area of the parent compound.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining parent compound relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Plot the % Remaining versus time to visualize the degradation profile.

    • Observe the chromatogram for the appearance of new peaks, which would correspond to degradation products.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed pyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low product yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black, and the reaction has stalled. What is happening?

A1: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation.[1] This occurs when the active palladium(0) catalyst aggregates into larger, inactive clusters.[1] This can be triggered by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.[1] A stalled reaction is a classic symptom of this deactivation. To confirm, you can add a fresh portion of the catalyst; if the reaction resumes, it indicates the original catalyst was deactivated.[1]

Q2: Why are my Suzuki-Miyaura coupling reactions with bromopyrimidines giving low yields?

A2: Low yields in Suzuki-Miyaura reactions with bromopyrimidines can be due to several factors. A primary suspect is catalyst deactivation, where the pyridine nitrogen on the pyrimidine substrate can coordinate to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[1] Additionally, the presence of oxygen can deactivate the Pd(0) catalyst.[1] Another common issue is protodeboronation, the cleavage of the C-B bond in the boronic acid, which can be caused by strong bases and water.[2][3]

Q3: What are the most common catalyst poisons I should be aware of?

A3: Palladium catalysts are sensitive to various substances that can block active sites. Common poisons include sulfur-containing compounds, halides, cyanides, and other nitrogen-containing heterocycles.[1] Impurities in starting materials or solvents are often the source of these poisons. Water can also be detrimental, leading to the decomposition of boronic acids in Suzuki reactions or the hydrolysis of phosphine ligands.[1]

Q4: Can I reactivate a deactivated palladium catalyst?

A4: Reactivation is sometimes possible depending on the deactivation mechanism. For supported catalysts like Palladium on Carbon (Pd/C), thermal treatment under a hydrogen stream or an alkaline wash may be effective. For palladium black, it can be isolated by filtration, washed, and dried, but this primarily recovers the palladium and may not restore high catalytic activity.[1] It is often more practical to prevent deactivation in the first place.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting low yields in specific palladium-catalyzed pyrimidine reactions.

Guide 1: General Troubleshooting Workflow for Low Yields

This workflow provides a general decision-making process for diagnosing the cause of low yields in any palladium-catalyzed pyrimidine reaction.

G start Start: Low Yield Observed catalyst Issue with Catalyst System? start->catalyst conditions Suboptimal Reaction Conditions? catalyst->conditions No catalyst_check Check for Pd Black - Screen Ligands - Check Catalyst Loading - Use Pre-catalyst catalyst->catalyst_check Yes reagents Problem with Reagents/Substrates? conditions->reagents No conditions_check Optimize: - Temperature - Base - Solvent - Reaction Time conditions->conditions_check Yes reagents_check Verify Reagent Purity - Ensure Anhydrous/Anaerobic Conditions - Check for Side Reactions (e.g., Protodeboronation) reagents->reagents_check Yes success Improved Yield reagents->success No catalyst_check->conditions conditions_check->reagents reagents_check->success

Caption: General troubleshooting decision tree for low yields.

Guide 2: Suzuki-Miyaura Coupling

Problem: Low yield in the coupling of a pyrimidine halide with a boronic acid.

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the Pd(0) intermediate.[1][2] - Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.[4]
Protodeboronation - Base Selection: Use a weaker base like K₃PO₄ or Cs₂CO₃, as strong bases can promote the cleavage of the C-B bond.[2] - Anhydrous Conditions: Use anhydrous solvents and reagents, as water can facilitate protodeboronation.[2] - Boronic Ester: Consider using a boronic ester (e.g., pinacol ester) which can be more resistant to protodeboronation.[2]
Poor Reactivity - Halide Choice: If possible, use the iodo- or bromo-pyrimidine, as chloro-pyrimidines are generally less reactive.[3] - Temperature: Gradually increase the reaction temperature or consider using microwave irradiation to improve reaction rates.[2]
Low Solubility - Solvent Screening: If reactants have poor solubility, screen different solvents or solvent mixtures. Chlorinated aromatic solvents can sometimes solubilize polyaromatic substrates.[5]
Guide 3: Buchwald-Hartwig Amination

Problem: Low yield in the C-N cross-coupling of a pyrimidine halide with an amine.

Potential Cause Troubleshooting Steps
Incorrect Catalyst/Ligand - Ligand Selection: The choice of ligand is critical and depends on the amine. For many cases, sterically hindered biarylphosphine ligands like XPhos or tBuXPhos are effective.[6] - Catalyst Source: Use a high-quality palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed palladium-ligand complexes can ensure consistent activation.[6]
Base Incompatibility - Base Choice: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[6] For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, often requiring higher temperatures.[6]
Solvent and Temperature - Solvent: Anhydrous toluene is a common and effective solvent.[6] Ensure the solvent is thoroughly dried. - Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range.[6] Microwave irradiation can also be used to accelerate the reaction.[6][7]
Substrate Issues - Heteroaryl Amines: Heteroaryl amines can be challenging substrates and often require careful optimization of the reaction conditions to achieve good yields.[8]
Guide 4: Sonogashira Coupling

Problem: Low yield in the coupling of a pyrimidine halide with a terminal alkyne.

Potential Cause Troubleshooting Steps
Catalyst System Inefficiency - Copper Co-catalyst: The reaction typically requires a copper(I) co-catalyst (e.g., CuI). Ensure it is fresh and of good quality.[9] - Ligand Choice: Pyrimidine-based ligands have been shown to be effective for Sonogashira couplings.[10]
Reaction Conditions - Base: An amine base, such as triethylamine (TEA) or diethylamine, is typically used and can often serve as the solvent.[10][11] - Temperature: While the reaction can often be run at room temperature, aryl bromides may require heating.[10][11] - Solvent: If a co-solvent is needed, THF or DMF are common choices, but be aware that THF can sometimes promote the formation of palladium black.[11][12]
Side Reactions - Alkyne Homocoupling (Glaser coupling): This can be minimized by ensuring anaerobic conditions and by the slow addition of the alkyne.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation: To a reaction vessel, add the pyrimidine halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if necessary, the ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene/water, dioxane/water) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Buchwald-Hartwig Amination Workflow

The following diagram illustrates the key steps and considerations for setting up a Buchwald-Hartwig amination reaction.

G cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification reagents Combine: - Pyrimidine Halide - Amine - Base (e.g., NaOtBu) - Pd Catalyst & Ligand setup Purge with Inert Gas Add Anhydrous Solvent (e.g., Toluene) reagents->setup reaction Heat to 80-110 °C Monitor by TLC/LC-MS setup->reaction workup Aqueous Work-up Column Chromatography reaction->workup

Caption: Workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 2-Methylsulfanylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylsulfanylpyrimidine-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

The synthesis of this compound can be challenging. Below is a summary of common issues, their potential causes, and recommended solutions. The primary routes for synthesis are typically the oxidation of a 4-methyl or 4-hydroxymethyl precursor, or the formylation of a suitable pyrimidine derivative.[1]

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., Selenium Dioxide, Manganese Dioxide) may have degraded. 2. Insufficient Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Reagent Activity (Vilsmeier-Haack): The Vilsmeier reagent may not have formed correctly due to moisture or impure reagents.1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Use freshly distilled POCl₃ and anhydrous DMF.
Formation of a Major Side Product (Over-oxidation) 1. Over-oxidation of the Aldehyde: The desired aldehyde is further oxidized to the corresponding carboxylic acid. 2. Harsh Reaction Conditions: Excessive temperature or prolonged reaction time can promote over-oxidation.1. Use a milder oxidizing agent or a stoichiometric amount of the oxidant. 2. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. 3. Consider performing the reaction at a lower temperature.
Formation of Multiple Unidentified Byproducts 1. Decomposition of Starting Material or Product: The pyrimidine ring or the methylsulfanyl group may be unstable under the reaction conditions. 2. Side Reactions with the Solvent: The solvent may be participating in the reaction. 3. Multiple Formylation (Vilsmeier-Haack): If other positions on the pyrimidine ring are activated, multiple formyl groups may be added.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Choose an inert solvent for the reaction. 3. Protect other reactive sites on the pyrimidine ring if possible.
Difficult Purification of the Final Product 1. Co-elution of Impurities: Side products may have similar polarity to the desired product. 2. Product Instability on Silica Gel: The aldehyde may be unstable on silica gel, leading to streaking or decomposition during chromatography.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. 3. Consider alternative purification methods such as recrystallization or distillation.
Oiling Out During Workup/Crystallization 1. Presence of Impurities: Impurities can lower the melting point of the product and prevent crystallization. 2. Incomplete Reaction: The presence of starting material can inhibit crystallization.1. Ensure the reaction has gone to completion using TLC. 2. Wash the crude product with a suitable solvent to remove soluble impurities. 3. If an oil persists, perform a liquid-liquid extraction and purify by column chromatography before attempting crystallization again.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common methods for preparing pyrimidine-4-carbaldehydes are the chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines or the Riley oxidation of the corresponding 4-methylpyrimidines using selenium dioxide.[1] Another potential route is the Vilsmeier-Haack formylation of 2-methylthiopyrimidine, although this may be less regioselective depending on other substituents on the pyrimidine ring.

Q2: My Vilsmeier-Haack reaction is giving a low yield. What can I do to improve it?

A2: Low yields in the Vilsmeier-Haack reaction are often due to a few key factors. The Vilsmeier reagent is sensitive to moisture, so ensure all glassware is thoroughly dried and that you are using anhydrous solvents. The stoichiometry of the reagents (DMF and POCl₃) is also crucial and may require optimization for your specific substrate. Additionally, the reaction temperature and time are critical; insufficient heating can lead to an incomplete reaction, while excessive heat can cause the formation of polymeric side products.

Q3: I am observing the formation of a carboxylic acid byproduct during the oxidation of (2-(methylthio)pyrimidin-4-yl)methanol. How can I prevent this?

A3: The formation of the carboxylic acid is due to over-oxidation of the desired aldehyde. To minimize this, you can try several strategies. Firstly, use a milder oxidizing agent. Secondly, carefully control the stoichiometry of the oxidizing agent, using only a slight excess. Finally, monitor the reaction closely using TLC and stop the reaction as soon as the starting alcohol is consumed.

Q4: Is the methylsulfanyl group stable under the reaction conditions for oxidation or Vilsmeier-Haack formylation?

A4: The methylsulfanyl (-SCH₃) group is generally stable under Vilsmeier-Haack conditions. However, under strong oxidizing conditions, it can be oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. It is important to choose an oxidizing agent that is selective for the alcohol or methyl group and does not affect the thioether.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques. ¹H NMR spectroscopy should show a characteristic aldehyde proton signal (around 9-10 ppm) and signals for the pyrimidine ring protons and the methylsulfanyl group. ¹³C NMR will show a carbonyl carbon signal (around 190 ppm). Mass spectrometry should show the correct molecular ion peak. Purity can be assessed by HPLC or GC analysis.

Experimental Protocols

Method 1: Oxidation of (2-(methylthio)pyrimidin-4-yl)methanol

This protocol is a general procedure for the oxidation of a primary alcohol to an aldehyde using manganese dioxide.

  • Reaction Setup: In a round-bottom flask, dissolve (2-(methylthio)pyrimidin-4-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Reagent Addition: Add activated manganese dioxide (5-10 equivalents) to the solution in portions.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Vilsmeier-Haack Formylation of 2-Methylthiopyrimidine

This is a general procedure for the formylation of an electron-rich heterocycle.

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-methylthiopyrimidine (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Purification: The product may precipitate upon neutralization and can be collected by filtration. If it does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Pathway: Oxidation Start 2-Methylsulfanyl-4-methylpyrimidine Intermediate (2-(methylthio)pyrimidin-4-yl)methanol Start->Intermediate Oxidation Step 1 (e.g., SeO2) Product This compound Intermediate->Product Oxidation Step 2 (e.g., MnO2)

Caption: Main synthetic pathway via oxidation.

Side_Reaction cluster_side Potential Side Reaction: Over-oxidation Aldehyde This compound Carboxylic_Acid 2-Methylsulfanylpyrimidine-4-carboxylic acid Aldehyde->Carboxylic_Acid [O] (Excess Oxidant)

Caption: Potential over-oxidation side reaction.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Anhydrous) Check_Purity->Check_Conditions Analyze_Byproducts Identify Byproducts (TLC, NMR, MS) Check_Conditions->Analyze_Byproducts Optimize_Purification Optimize Purification Method Analyze_Byproducts->Optimize_Purification Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Success Successful Synthesis Optimize_Purification->Success Side_Reaction Major Side Product? Incomplete_Reaction->Side_Reaction No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Change_Reagent Change Reagent/Catalyst Side_Reaction->Change_Reagent No Modify_Conditions Modify Conditions (Lower Temp, Shorter Time) Side_Reaction->Modify_Conditions Yes Increase_Time_Temp->Success Change_Reagent->Success Modify_Conditions->Success

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Production of 2-Methylsulfanylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Methylsulfanylpyrimidine-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during production, with a focus on impurity management.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds like 2-methylsulfanylpyrimidine.[1][2] This reaction typically involves the use of a formylating agent generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent attacks the electron-rich pyrimidine ring.[2]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound via the Vilsmeier-Haack reaction?

A2: Several impurities can arise from the Vilsmeier-Haack synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting material, 2-methylsulfanylpyrimidine.

  • Over-formylated Byproducts: Although less common for pyrimidines, diformylation at other positions on the ring could theoretically occur under harsh conditions.

  • Oxidized Impurities: The methylsulfanyl group (-SCH₃) is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.

  • Hydrolysis Products: Incomplete hydrolysis of the intermediate iminium salt formed during the Vilsmeier-Haack reaction can lead to the formation of amine-containing byproducts upon workup.[3] Conversely, exposure of the final product to water for prolonged periods, especially under non-neutral pH, could potentially lead to degradation.

  • Solvent-Related Impurities: Residual DMF from the reaction is a common impurity.

Q3: How can I monitor the progress of the reaction to minimize the formation of impurities?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product. The reaction should be stopped once the starting material is no longer visible by TLC to prevent the formation of potential byproducts from over-reaction or degradation.

Q4: What are the recommended storage conditions for this compound to maintain its purity?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure efficient stirring. - Use a higher equivalent of the Vilsmeier reagent.
Decomposition of the product during workup.- Perform the aqueous workup at low temperatures (e.g., on an ice bath). - Neutralize the reaction mixture promptly.
Presence of Unreacted Starting Material Insufficient Vilsmeier reagent or reaction time.- Increase the equivalents of POCl₃ and DMF. - Extend the reaction time and monitor by TLC.
Product is Contaminated with a Higher Molecular Weight Impurity Possible oxidation of the methylsulfanyl group.- Confirm the presence of sulfoxide or sulfone by LC-MS. - Use degassed solvents and maintain an inert atmosphere during the reaction.
Multiple Spots on TLC after Purification Co-eluting impurities or on-column degradation.- Optimize the column chromatography solvent system for better separation. - Consider alternative purification methods like recrystallization.
Product has a Persistent Odor of DMF Incomplete removal of the solvent.- Wash the organic extracts thoroughly with brine during workup. - Dry the final product under high vacuum for an extended period.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of 2-Methylsulfanylpyrimidine

Disclaimer: This is a general protocol and may require optimization for specific laboratory conditions.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 2-methylsulfanylpyrimidine in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Analytical Methods for Impurity Detection
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a gradient elution using a mixture of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a powerful tool for separating the desired product from potential impurities. A UV detector set at an appropriate wavelength can be used for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the parent compound and any impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities if their signals do not overlap with the product's signals.

Visualizations

Experimental Workflow for Impurity Analysis

G cluster_synthesis Synthesis & Workup cluster_analysis Impurity Analysis cluster_purification Purification start Crude Product tlc TLC Analysis start->tlc Initial Purity Check col_chrom Column Chromatography tlc->col_chrom Impure pure_prod Pure Product tlc->pure_prod Pure hplc HPLC/LC-MS Analysis struct_elucid Structure Elucidation of Impurities hplc->struct_elucid Impurity Detected hplc->pure_prod Purity Confirmed nmr NMR Spectroscopy struct_elucid->nmr col_chrom->hplc Fraction Analysis col_chrom->pure_prod recrys Recrystallization recrys->hplc Purity Check recrys->pure_prod

Caption: Workflow for the analysis and purification of this compound.

Troubleshooting Logic for Common Impurities

G cluster_impurity_id Impurity Identification cluster_troubleshooting Troubleshooting Actions start Impurity Detected in Final Product lcms LC-MS Analysis start->lcms nmr NMR Analysis start->nmr unreacted Increase reaction time/reagents lcms->unreacted MW = Starting Material oxidized Use inert atmosphere/degassed solvents lcms->oxidized MW = Product + 16 or +32 hydrolyzed Modify workup (low temp, pH control) lcms->hydrolyzed MW indicates incomplete hydrolysis solvent Improve purification/drying nmr->solvent Characteristic solvent peaks

References

Validation & Comparative

comparative analysis of pyrimidine derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyrimidine Derivatives as Enzyme Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in the structure of nucleic acids and its prevalence in a multitude of clinically approved drugs.[1][2] Its versatile structure allows for diverse chemical modifications, making it a privileged scaffold for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of pyrimidine derivatives targeting key enzyme classes, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Inhibitory Activity of Pyrimidine Derivatives

The efficacy of pyrimidine-based inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following tables summarize the inhibitory activities of representative pyrimidine derivatives against several important enzyme targets.

Kinase Inhibitors

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Pyrimidine derivatives have been successfully developed as potent kinase inhibitors.[2][4]

InhibitorTarget EnzymeIC50 (nM)Inhibition Type
IbrutinibBruton's Tyrosine Kinase (BTK)0.5Irreversible
AcalabrutinibBruton's Tyrosine Kinase (BTK)5.1Irreversible
Alisertib (MLN8237)Aurora Kinase A1.2Not Specified
Barasertib (AZD1152)Aurora Kinase B0.37Not Specified
BI2536Polo-like Kinase 1 (PLK1)0.83Not Specified
ENMD-2076Aurora Kinase A14Not Specified
AMG900Aurora Kinase B4Not Specified
PF-03814735Aurora Kinase A0.8Not Specified

Data sourced from multiple studies, including those on BTK and Aurora/Polo-like kinases.[1][5]

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the biosynthesis of nucleotides and amino acids.[6][7] It is a well-established target for antimicrobial and anticancer therapies.[8]

Inhibitor Class/CompoundTarget DHFRIC50 (µM)
Pyrimido-pyrimidines (most potent)Bacterial DHFR≤ 0.05
Thieno[2,3-d]pyrimidine (Compound 20)Human DHFR0.20
Methotrexate (Reference)Human DHFR0.22
Trimethoprim (Reference)C. parvum DHFR~ 4.0
Highly Potent DiaminopyrimidinesC. parvum DHFR< 0.1

This table presents a comparison of various pyrimidine derivatives against DHFR from different organisms.[6][9][10]

Xanthine Oxidase (XO) Inhibitors

Xanthine oxidase catalyzes the final two steps of purine metabolism, leading to the production of uric acid.[11] Elevated levels of uric acid can cause gout and hyperuricemia, making XO a key therapeutic target.[12]

InhibitorTarget EnzymeIC50 (µM)
Pyrimidone derivative (Compound 63)Xanthine Oxidase0.16
Pyrimidone derivative (Compound 64)Xanthine Oxidase0.085
Pyrimidine derivative (Compound 10)Xanthine Oxidase0.046
Triazolopyrimidine (Compound 6b)Xanthine Oxidase0.63 (µg/ml)
Allopurinol (Reference Drug)Xanthine Oxidase8.37 / 0.62 (µg/ml)

Data compiled from studies on novel synthetic XO inhibitors.[13][14] Note that some values are reported in µg/ml.

Other Enzyme Inhibitors

The versatility of the pyrimidine scaffold extends to other enzyme classes of therapeutic relevance.[5]

Inhibitor ClassTarget EnzymePotencyInhibition Type
Pyrimidine diamine derivativesAcetylcholinesterase (AChE)Ki = 0.312 µMMixed
Triazolopyrimidine sulfonamidesCarbonic Anhydrase IX (hCA IX)Ki = 0.0051 µMNot Specified
Pyrimidine-5-carbonitrilesCyclooxygenase-2 (COX-2)Submicromolar IC50Not Specified
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)IC50 = 0.390 µM, Ki = 0.979 µMNoncompetitive

This table showcases the broad applicability of pyrimidine derivatives as enzyme inhibitors.[5][15]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of enzyme inhibitors.

General Spectrophotometric Enzyme Inhibition Assay

This method is widely applicable for enzymes where the reaction results in a change in absorbance and is used to determine IC50 values.[5]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)

  • Pyrimidine-based inhibitor stock solutions (typically in DMSO)

  • 96-well microplates or cuvettes

  • Spectrophotometer (UV-Vis)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and serial dilutions of the pyrimidine inhibitors in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of the pyrimidine inhibitor. Include a control group with no inhibitor. Incubate the mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength where the substrate or product has a distinct absorbance peak.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[5]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay assesses the peroxidase activity of COX enzymes.[16]

Materials:

  • COX-1 or COX-2 enzyme

  • Heme

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic acid

  • Tris-HCl buffer

  • Inhibitor compounds

Procedure:

  • The enzyme is incubated with heme and the inhibitor compound for a specified time.

  • The reaction is initiated by adding a solution of arachidonic acid and TMPD.

  • The oxidation of TMPD is monitored by measuring the increase in absorbance at a specific wavelength.

  • The IC50 values are calculated by comparing the enzyme activity in the presence of the inhibitor to the control.[16]

Visualizing Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental systems.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR inhibits Ligand Ligand (EGF) Ligand->EGFR

Caption: EGFR signaling cascade and its inhibition by pyrimidine-based compounds.

experimental_workflow cluster_screening Screening cluster_validation Validation & Optimization cluster_preclinical Preclinical Studies Library Pyrimidine Derivative Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: General experimental workflow for the discovery of enzyme inhibitors.

SAR_logic cluster_modifications Structural Modifications cluster_outcomes Activity Outcomes start Initial Hit (Pyrimidine Core) mod1 R1 Group Electron-donating Electron-withdrawing start->mod1 mod2 R2 Group Bulky Small start->mod2 mod3 Linker Flexible Rigid start->mod3 activity Enzyme Inhibition Increased Decreased No Change mod1->activity mod2->activity mod3->activity selectivity Selectivity Improved Worsened activity->selectivity optimized Optimized Lead Compound selectivity->optimized

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

References

A Comparative Guide to Purity Validation of 2-Methylsulfanylpyrimidine-4-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key chemical intermediates is a cornerstone of robust drug discovery and development. 2-Methylsulfanylpyrimidine-4-carbaldehyde is a vital building block in the synthesis of various biologically active molecules. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by experimental protocols and data.

Comparative Analysis of Purity Validation Methods

The selection of an appropriate analytical method for purity assessment depends on factors such as the nature of potential impurities, required accuracy, and available instrumentation. While HPLC is a widely adopted and versatile technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal approaches to purity determination.[1]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR) Titration
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative analysis based on the ratio of analyte signals to a certified internal standard.Quantification of the aldehyde functional group through a chemical reaction.
Applicability Versatile for a wide range of non-volatile and thermally stable impurities.[1][2]Ideal for identifying and quantifying volatile impurities.[1]Provides absolute purity without a specific reference standard of the analyte.[1]Rapid and cost-effective for quantifying the aldehyde functional group.[1]
Selectivity HighHigh to Very HighHighLow (interferences from other aldehydes or ketones possible)
Sensitivity High (ng to pg range)Very High (pg to fg range)ModerateModerate
Precision (%RSD) < 2%< 5%< 1%< 3%
Limitations Requires soluble samples.Limited to volatile and thermally stable compounds; derivatization may be necessary.[1][2]Lower sensitivity compared to chromatographic methods; requires a certified internal standard.[1]Not specific for the target compound.[1]

Experimental Protocol: Purity Determination of this compound by HPLC

This section details a standard protocol for the purity validation of this compound using Reverse-Phase HPLC (RP-HPLC).

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Alternative Method: Derivatization for Aldehyde Analysis

For certain applications, especially in complex matrices or for enhanced sensitivity, derivatization of the aldehyde functional group can be employed prior to chromatographic analysis.[2] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones that can be readily analyzed by HPLC-UV.[3] This approach is particularly useful for quantifying trace levels of aldehydes.[2]

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound, from sample reception to the final report.

Purity_Validation_Workflow cluster_0 Sample Handling cluster_1 Analytical Method cluster_2 Alternative Methods cluster_3 Data & Reporting Sample_Receipt Sample Receipt & Inspection Sample_Prep Sample Preparation (Weighing, Dissolution) Sample_Receipt->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Primary Method GC_MS GC-MS Analysis (Volatile Impurities) Sample_Prep->GC_MS Orthogonal Method qNMR qNMR Analysis (Absolute Purity) Sample_Prep->qNMR Orthogonal Method Data_Processing Data Processing HPLC->Data_Processing GC_MS->Data_Processing qNMR->Data_Processing Reporting Purity Report Generation Data_Processing->Reporting

Caption: Workflow for Purity Validation of this compound.

References

Illuminating Molecular Architecture: A Comparative Guide to Spectroscopic Analysis of Synthesized Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the structural elucidation of synthesized pyrimidine derivatives. Detailed experimental protocols and comparative data are presented to aid in the selection and application of these methods.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Verifying the successful synthesis and substitution pattern of new pyrimidine derivatives is paramount. Spectroscopic analysis provides the necessary toolkit to probe the molecular structure and confirm the identity of these compounds.[3] Each technique offers a unique piece of the structural puzzle, and a combined approach is often the most powerful.[4][5]

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for a selection of substituted pyrimidine derivatives, offering a baseline for comparison. Actual values will vary based on the specific molecule, solvent, and instrumentation.

¹H and ¹³C NMR Spectroscopy Data

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework.[7]

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Pyrimidine CDCl₃H2: 9.26, H4/H6: 8.78, H5: 7.36C2: 158.4, C4/C6: 156.9, C5: 121.7
2-Aminopyrimidine DMSO-d₆H4/H6: 8.15 (d), H5: 6.55 (t), NH₂: 6.30 (s)C2: 163.1, C4/C6: 158.5, C5: 110.2
4-Amino-2,6-dimethylpyrimidine CDCl₃H5: 6.20 (s), CH₃: 2.35 (s), NH₂: 4.90 (s)C2: 164.5, C4/C6: 162.8, C5: 105.7, CH₃: 24.1
5-Fluorouracil DMSO-d₆H6: 7.90 (d), NH: 11.8 (br s), 11.4 (br s)C2: 149.8, C4: 157.9, C5: 140.5 (d, J=225 Hz), C6: 129.8

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Multiplicity: s = singlet, d = doublet, t = triplet, br s = broad singlet. J = coupling constant in Hz.[7][8][9][10]

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.[11][12] The fragmentation patterns are often characteristic of the compound class.[13][14]

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Chloropyrimidine EI114/116 (M⁺)88, 79, 52
Thymine EI126 (M⁺)125, 83, 82, 69, 55, 42
Cytosine ESI112 ([M+H]⁺)95, 69
Substituted Thiazolo[3,2-a]pyrimidine EIVariesLoss of substituents, cleavage of thiazole and pyrimidine rings.[14]

Note: EI = Electron Ionization, ESI = Electrospray Ionization. The presence of isotopes (e.g., ³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) will result in characteristic isotopic patterns for the molecular ion and fragments.[15]

FT-IR and UV-Vis Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[1][16][17] UV-Vis spectroscopy provides information about electronic transitions within the molecule, which is particularly useful for conjugated systems.[18][19][20]

Compound/Functional GroupFT-IR Absorption (cm⁻¹)UV-Vis λ_max (nm)
Pyrimidine Ring C=N stretch: 1570–1620, Ring C=C & C=N stretches: 1450–1600, C-N stretch: 1200-1350~243 (in ethanol)
Carbonyl (C=O) 1650–1750 (strong)Can cause a shift in λ_max
Amino (N-H) N-H stretch: 3300–3500 (strong to medium), N-H bend: 1500-1600Can cause a shift in λ_max
Methyl (C-H) C-H stretch: 2850–2950-
Thione (C=S) 1050-1200Can cause a significant red shift in λ_max
Halogen (C-X) C-F: 1000-1400, C-Cl: ~700Halogenation can shift λ_max[18]

Note: The exact position and intensity of FT-IR bands can be influenced by the molecular environment and hydrogen bonding.[21][22] λ_max values are solvent-dependent.[23]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key spectroscopic techniques.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the synthesized pyrimidine derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves and to avoid interfering signals.

  • Instrumentation: Use a Nuclear Magnetic Resonance spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to deduce the structure.[6]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol, acetonitrile, or a mixture with water. For direct infusion, the concentration may be lower.

  • Ionization Method Selection:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides extensive fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules. It often yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Instrumentation: Introduce the sample into the mass spectrometer. For ESI, this is often via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental composition.[24]

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses and structural motifs.[15][25]

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl).

  • Instrumentation: Place the sample in the FT-IR spectrometer.

  • Data Acquisition: Record a background spectrum (of air or the KBr pellet). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background. Data is typically collected over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands (peaks) and correlate them to specific functional groups present in the pyrimidine derivative.[21] Pay attention to the fingerprint region (below 1500 cm⁻¹) which contains complex vibrations unique to the molecule.[1]

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pyrimidine derivative in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline. Then, fill a matched cuvette with the sample solution and record the absorption spectrum, typically from 200 to 800 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). This provides information about the extent of conjugation and the types of electronic transitions occurring in the molecule.[26]

Workflow and Logic

The process of confirming the structure of a synthesized pyrimidine derivative typically follows a logical workflow, integrating data from multiple spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesized Pyrimidine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir FT-IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr uv UV-Vis Spectroscopy purification->uv mw Molecular Weight & Formula (from MS) ms->mw fg Functional Groups (from FT-IR) ir->fg framework Carbon-Hydrogen Framework & Connectivity (from NMR) nmr->framework conjugation Conjugated System (from UV-Vis) uv->conjugation structure Proposed Structure mw->structure fg->structure framework->structure conjugation->structure confirmation Structure Confirmed structure->confirmation

References

A Comparative Guide to Bioisosteric Replacement Strategies: The Case of Pyrimidine and Pyridine Rings in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, bioisosteric replacement is a cornerstone strategy for optimizing lead compounds. This approach involves substituting a functional group within a molecule with another group that retains similar physicochemical properties, aiming to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity.[1] The pyrimidine ring, a privileged scaffold in medicinal chemistry, is frequently employed as a bioisostere for other aromatic systems, such as phenyl and pyridine rings. Its nitrogen atoms can act as hydrogen bond acceptors and modulate the electronic properties of the molecule, often leading to improved drug-like characteristics.

This guide provides a comparative analysis of a phenyl-to-pyridine bioisosteric replacement in the context of c-Met kinase inhibitors, using experimental data to illustrate the impact on biological activity. While a direct pyrimidine replacement example with a complete dataset was not available, the pyridine bioisostere serves as a closely related and highly relevant case study. We will also present illustrative data on how such a swap can affect metabolic stability. Detailed experimental protocols for the key assays are provided to ensure reproducibility.

Case Study: Phenyl-to-Pyridine Bioisosteric Replacement in c-Met Inhibitors

The c-Met receptor tyrosine kinase is a well-established target in oncology, and its inhibition is a key therapeutic strategy.[2] Cabozantinib is a potent c-Met inhibitor that features a central benzene ring. In a study by Karmacharya et al. (2021), this benzene ring was replaced with a pyridine ring to generate a novel bioisostere, herein referred to as Compound 4.[3][4][5][6][7]

Comparative Biological Activity

The bioisosteric replacement of the central benzene ring in Cabozantinib with a pyridine ring in Compound 4 resulted in a remarkable retention and, in some cases, improvement of biological activity. Both compounds exhibited potent inhibition of the c-Met kinase enzyme and demonstrated significant anti-proliferative effects against various cancer cell lines.

ParameterLead Compound: Cabozantinib (Benzene Core)Bioisostere: Compound 4 (Pyridine Core)Reference
Target c-Met Kinase c-Met Kinase [3][4][5][6][7]
IC₅₀ (nM) 5.44.9[3][4][5][6][7]
Anti-Proliferative Activity (IC₅₀, µM)
Hep3B (Hepatocellular Carcinoma)5.311.12[3][4][5][6][7]
Huh7 (Hepatocellular Carcinoma)6.461.83[3][4][5][6][7]
A549 (Non-Small-Cell Lung Cancer)8.143.22[3][4][5][6][7]
H1299 (Non-Small-Cell Lung Cancer)7.984.11[3][4][5][6][7]

Table 1: Comparative in vitro activity of Cabozantinib and its pyridine bioisostere, Compound 4. Data sourced from Karmacharya et al. (2021).[3][4][5][6][7]

The data clearly show that the pyridine bioisostere not only maintained potent enzymatic inhibition of c-Met but also exhibited significantly enhanced anti-proliferative activity against all tested cancer cell lines.[3][4][5][6][7]

Illustrative Metabolic Stability

Direct comparative in vitro ADME data for Cabozantinib and Compound 4 from a single study is not publicly available. However, to illustrate the potential impact of a phenyl-to-heterocycle replacement on metabolic stability, we present data from a study on antimalarial compounds where a phenyl ring was replaced with a bicyclo[1.1.1]pentane (BCP) derivative, a non-aromatic bioisostere, which often confers improved metabolic properties similar to what is sought with heterocyclic replacements.

ParameterPhenyl-Containing CompoundBCP-Containing BioisostereReference
Human Liver Microsomal Clearance (µL/min/mg) 11442[8]
Mouse Liver Microsomal Clearance (µL/min/mg) 227100[8]
Rat Liver Microsomal Clearance (µL/min/mg) 185116[8]

Table 2: Illustrative comparative metabolic stability of a phenyl-containing compound and its BCP bioisostere. This data is from a different chemical series and is presented to demonstrate the potential for bioisosteric replacement to improve metabolic stability. Data sourced from Scott et al. (2020).[8]

The replacement of a phenyl ring with a bioisostere can lead to a significant reduction in metabolic clearance, which is a desirable property in drug candidates.[8] The introduction of nitrogen atoms in a pyrimidine or pyridine ring can block sites of metabolism that are susceptible to oxidation on a phenyl ring.[1]

Visualizing the Strategy and Mechanism

To better understand the concepts discussed, the following diagrams illustrate the bioisosteric replacement workflow and the targeted signaling pathway.

G cluster_0 Lead Identification & Optimization cluster_1 Comparative Evaluation Lead Lead Compound (e.g., Phenyl Core) ADME_Tox Suboptimal Properties (e.g., High Metabolism, Low Solubility) Lead->ADME_Tox Identified Issue Assays In Vitro & In Vivo Assays - Potency (IC50) - Metabolic Stability - Permeability - Efficacy Lead->Assays Strategy Bioisosteric Replacement Strategy ADME_Tox->Strategy Analog Bioisosteric Analog (e.g., Pyrimidine/Pyridine Core) Strategy->Analog Design & Synthesize Analog->Assays Data Comparative Data Analysis Assays->Data Decision Improved Candidate? Data->Decision Optimized Optimized Lead Decision->Optimized Yes Redesign Further Redesign Decision->Redesign No

Caption: A workflow for a bioisosteric replacement strategy in drug discovery.

G cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 PI3K PI3K P1->PI3K GRB2 GRB2/SOS P1->GRB2 Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival RAS RAS GRB2->RAS MAPK MAPK (ERK) RAS->MAPK Proliferation Cell Growth & Differentiation MAPK->Proliferation Inhibitor Cabozantinib / Compound 4 Inhibitor->P1 Inhibits

Caption: The HGF/c-Met signaling pathway and its inhibition by small molecules.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating research findings. Below are methodologies for the key assays discussed in this guide.

c-Met Kinase Inhibition Assay (TR-FRET)

This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a common method for assessing kinase inhibition.[2]

Materials:

  • Recombinant human c-Met kinase enzyme

  • ULight™-poly-GT peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Stop & Detect Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM EDTA, 0.1% BSA)

  • Test compounds (e.g., Cabozantinib, Compound 4) dissolved in DMSO

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series. Further dilute these solutions in Kinase Buffer to a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the 4x diluted compounds to the appropriate wells of a 384-well plate. For control wells, add 5 µL of Kinase Buffer with the same percentage of DMSO.

  • Enzyme Addition: Dilute the c-Met kinase in Kinase Buffer to a 4x working concentration (the optimal concentration should be determined empirically). Add 5 µL of the 4x enzyme solution to all wells except for the "no enzyme" negative controls.

  • Reaction Initiation: Prepare a 4x solution of ULight™-poly-GT substrate and ATP in Kinase Buffer. The ATP concentration should be at or near its Kₘ for the enzyme. Add 10 µL of this substrate/ATP mix to all wells to initiate the kinase reaction.

  • Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.

  • Reaction Termination and Detection: Prepare a Stop/Detection mix by diluting the Europium-labeled antibody in the Stop & Detect Buffer. Add 10 µL of this mix to all wells.

  • Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, with excitation at ~320 nm and emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11][12][13]

Materials:

  • Cancer cell lines (e.g., Hep3B, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Conclusion

The bioisosteric replacement of a phenyl ring with a pyridine or pyrimidine ring is a powerful and frequently utilized strategy in medicinal chemistry. The case study of Cabozantinib versus its pyridine analog demonstrates that this modification can maintain or even enhance biological potency. While direct comparative ADME data for this specific pair was not available, the principles of bioisosterism suggest that such a change can favorably impact pharmacokinetic properties like metabolic stability by altering the electronic nature of the ring and blocking sites of metabolism. The provided data and protocols offer a framework for researchers to design, synthesize, and evaluate their own bioisosteric analogs, ultimately contributing to the development of safer and more effective therapeutics.

References

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Efficacy and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the structural basis for numerous FDA-approved drugs targeting a range of kinases implicated in cancer and inflammatory diseases. This guide provides an objective comparison of the efficacy of prominent pyrimidine-based inhibitors against key kinase targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase (JAK). The comparative analysis is supported by experimental data, detailed methodologies for key validation assays, and visualizations of the relevant signaling pathways.

Data Presentation: Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Table 1: Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors
InhibitorTargetBiochemical IC50 (nM)Cell LineCellular IC50 (nM)
Osimertinib EGFR (T790M mutant)~1H1975 (L858R/T790M)~15
EGFR (L858R mutant)~1PC-9 (del19)~10
EGFR (Wild-Type)~15A431-
Gefitinib EGFR (Wild-Type)2-37A4319-80
EGFR (L858R mutant)-HCC8278
Erlotinib EGFR (Wild-Type)~2H1975 (L858R/T790M)>5000
EGFR (L858R mutant)~2PC-9 (del19)~5

Note: IC50 values can vary based on specific assay conditions and cell lines used.

Table 2: Comparative Efficacy of Pyrimidine-Based VEGFR Inhibitors
InhibitorTargetBiochemical IC50 (nM)Cell LineCellular IC50 (µM)
Pazopanib VEGFR-110HUVEC0.021
VEGFR-230[1]HepG236.66
VEGFR-347[1]A54921.18
Axitinib VEGFR-10.1HUVEC-
VEGFR-20.2[2]--
VEGFR-30.1-0.3[2]--
Sorafenib VEGFR-290[3][4]HepG27.55
VEGFR-320[3][4]Huh74.31

Note: Sorafenib is a multi-kinase inhibitor with a diaryl urea structure, often compared with pyrimidine-based inhibitors. HUVEC stands for Human Umbilical Vein Endothelial Cells.

Table 3: Comparative Efficacy of Pyrimidine-Based JAK Inhibitors
InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib 112[5]20[5]1[5]-
Baricitinib 5.9[6][7]5.7[6][7]>400[7]53[7]
Ruxolitinib 3.3[8][9]2.8[8][9]428[8]19[8]
Fedratinib 1053[10][11]>1000411

Note: These values are typically from biochemical assays.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of kinase inhibitor efficacy. Below are methodologies for three key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, JAK1)

  • Kinase-specific peptide substrate

  • ATP

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Add 2.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[12]

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (concentration is typically at the Km for the specific kinase).[13]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[13]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13][14]

  • ADP Detection and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[13][14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[13]

  • IC50 Calculation: Normalize the data to controls (0% inhibition for DMSO, 100% for no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This cell-based assay determines the effect of an inhibitor on cell proliferation and viability.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Test inhibitor (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted inhibitor. Include vehicle-treated and untreated controls. Incubate for a specified duration (e.g., 48 or 72 hours).[15]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

  • IC50 Calculation: Subtract the background absorbance (medium only wells). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[15]

Western Blotting for Target Phosphorylation

This assay is used to assess the on-target effect of an inhibitor by measuring the phosphorylation status of the target kinase and its downstream effectors.

Materials:

  • Target cell line

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with various concentrations of the inhibitor for a specified time. Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., anti-p-EGFR) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

  • Stripping and Reprobing: To normalize the phosphorylated protein signal, the membrane can be stripped of antibodies and reprobed with a primary antibody against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., β-actin).[10]

  • Densitometry Analysis: Quantify the band intensities. The ratio of the phosphorylated protein to the total protein provides a normalized measure of kinase inhibition.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a generalized experimental workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->EGFR VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Permeability, Survival Akt->Angiogenesis Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrimidine-Based VEGFR Inhibitor Inhibitor->VEGFR2 JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription Inhibitor Pyrimidine-Based JAK Inhibitor Inhibitor->JAK Kinase_Inhibitor_Workflow start Start: Inhibitor Design biochemical Biochemical Assay (e.g., ADP-Glo) Determine IC50 start->biochemical cell_viability Cell Viability Assay (e.g., MTT) Determine Cellular Potency biochemical->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot for p-Target) Confirm On-Target Effect cell_viability->target_engagement lead_optimization Lead Optimization target_engagement->lead_optimization lead_optimization->biochemical Iterate preclinical Preclinical Studies lead_optimization->preclinical

References

A Comparative Guide to Alternative Reagents for 2-Methylsulfanylpyrimidine-4-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, cost, and scalability of a synthetic route. 2-Methylsulfanylpyrimidine-4-carbaldehyde is a widely utilized heterocyclic building block, valued for its role in constructing complex molecules, particularly kinase inhibitors. However, a range of alternative reagents can offer distinct advantages in terms of reactivity, availability, and synthetic strategy. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal reagent for your research needs.

The primary application of these pyrimidine aldehydes is in the synthesis of substituted pyrimidine amines, which are core scaffolds for numerous inhibitors targeting signaling pathways like the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. The choice of substituent at the 2-position of the pyrimidine ring dictates the subsequent synthetic steps and overall strategy.

Performance Comparison of 2-Substituted Pyrimidine-4-carbaldehydes

The central role of these aldehydes is often to introduce a pyrimidine-4-ylmethylamine moiety via reductive amination. The substituent at the C2-position (-SMe, -Cl, -SO₂Me) is crucial for later-stage cross-coupling or nucleophilic aromatic substitution (SNAr) reactions to complete the synthesis of the target molecule, such as a kinase inhibitor.

The following table summarizes typical performance data for a representative two-step synthesis of a key intermediate, N-(aryl)-N-((2-substituted-pyrimidin-4-yl)methyl)amine. This transformation is fundamental in the synthesis of various kinase inhibitors. The data is compiled from representative literature procedures to provide a comparative overview.

ReagentStep 1: Reductive Amination Yield (%)Step 2: SNAr Yield (%)Overall Yield (2 steps, %)Key Considerations
This compound 85 - 95%N/A (Requires oxidation first)~72 - 85% (3 steps)-SMe group is stable; requires oxidation to -SO₂Me to become a good leaving group for SNAr.
2-Chloropyrimidine-4-carbaldehyde 80 - 90%70 - 85%~56 - 77%-Cl is a good leaving group for direct SNAr with amines or other nucleophiles.
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde 80 - 90%85 - 95%~68 - 86%-SO₂Me is an excellent leaving group, often providing higher yields in SNAr than the chloro-analog.

Yields are representative and can vary significantly based on the specific substrates, reagents, and reaction conditions used.

Logical and Experimental Workflow

The choice of the C2-substituent on the pyrimidine-4-carbaldehyde dictates the synthetic workflow. The following diagram illustrates the strategic differences.

G cluster_start Choice of Starting Reagent cluster_reaction Synthetic Transformations SMe 2-Methylsulfanyl- pyrimidine-4-carbaldehyde RedAm Reductive Amination (with R²-NH₂) SMe->RedAm Cl 2-Chloropyrimidine- 4-carbaldehyde Cl->RedAm SO2Me 2-(Methylsulfonyl)- pyrimidine-4-carbaldehyde SO2Me->RedAm Ox Oxidation (-SMe to -SO₂Me) RedAm->Ox Path 1 SNAr Nucleophilic Aromatic Substitution (SNAr) (with R³-H) RedAm->SNAr Path 2 & 3 Ox->SNAr Target Final Product SNAr->Target JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT_inactive 5. STAT Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active Dimer STAT Dimer STAT_active->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation DNA DNA Dimer->DNA 8. Binds to DNA Transcription Gene Transcription DNA->Transcription 9. Initiates Transcription

A Comparative Guide to the Antioxidant Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of recently developed pyrimidine derivatives. Pyrimidine and its fused heterocyclic derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense systems, is implicated in numerous diseases, making the development of potent antioxidant compounds a critical area of research.[4][5] This document summarizes experimental data, details common assessment protocols, and visualizes key biological pathways and workflows to aid in the evaluation of these novel compounds.

Comparative Antioxidant Activity of Pyrimidine Derivatives

The antioxidant potential of various novel pyrimidine derivatives has been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound, with lower values indicating higher antioxidant activity. The table below summarizes the performance of several recently synthesized pyrimidine series against different radical scavenging and reducing power assays.

Derivative SeriesAssayKey FindingsReference CompoundIC50 Values (μM)
Pyrido[2,3-d]pyrimidinesAnti-Lipid Peroxidation (AAPH)Derivatives 2a and 2f showed strong inhibition of lipid peroxidation.-2a : 42 µM, 2f : 47.5 µM
Fused/Conjugated PyrimidinesDPPH Radical ScavengingDerivatives 9 and 5b demonstrated potent scavenging activity, exceeding that of standard antioxidants.Rutin, Ascorbic Acid13.9 - 33.4 µM
Piperidine Pyrimidine Cinnamic AmidesLipoxygenase (LOX) InhibitionTwo derivatives exhibited highly potent inhibition of the LOX enzyme, which is involved in oxidative processes.-Compound 9 : 1.1 µM, Compound 5 : 10.7 µM
DihydropyrimidinonesDPPH Radical ScavengingCompounds 4d and 4j displayed remarkable activity.Ascorbic AcidNot specified, but noted as "remarkable"
DihydropyrimidinonesHydroxyl (OH) Radical ScavengingCompounds 4d , 4g , and 4j showed good scavenging activity against highly reactive hydroxyl radicals.Ascorbic AcidNot specified, but noted as "good"

This table synthesizes data from multiple research articles to provide a comparative overview.[1][2][6][7]

Experimental Protocols for Antioxidant Activity Assessment

Standardized in vitro assays are crucial for determining the antioxidant capacity of novel compounds. The following sections detail the methodologies for three widely used assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to pale yellow.[8][9]

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol.[9] A working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[9]

  • Reaction Mixture: An aliquot of the test compound (dissolved in a suitable solvent) at various concentrations is added to the DPPH working solution. A blank sample containing only the solvent is also prepared.[9]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[9][10]

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at 517 nm.[8][9]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Inhibition (%) = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. The IC50 value is then determined from a plot of inhibition percentage against compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[11][12] This method is applicable to both hydrophilic and lipophilic compounds.[11]

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[11][13] The mixture is allowed to stand in the dark at room temperature for 12-16 hours.[13][14]

  • Preparation of Working Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: The test compound at various concentrations is added to the ABTS•+ working solution.

  • Incubation: The mixture is incubated for a set time (e.g., 5 minutes) with continuous shaking.

  • Measurement: The decrease in absorbance is measured at 734 nm.[11][12]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[15]

Methodology:

  • Preparation of FRAP Reagent: The working FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.[15][16]

  • Reaction Mixture: The test sample is added to the FRAP reagent.[16]

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-15 minutes).[16]

  • Measurement: The absorbance of the blue-colored Fe²⁺-TPTZ complex is measured at 593 nm.[15]

  • Calculation: A standard curve is prepared using a known antioxidant, typically FeSO₄·7H₂O.[15] The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents.

Visualizing Experimental and Biological Frameworks

Understanding the experimental process and the underlying biological pathways is essential for antioxidant research. The following diagrams, created using Graphviz, illustrate a typical experimental workflow and a key signaling pathway involved in the cellular antioxidant response.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Antioxidant Screening cluster_2 Phase 3: Analysis & Lead Identification synthesis Synthesis of Novel Pyrimidine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification dpph DPPH Assay purification->dpph abts ABTS Assay purification->abts frap FRAP Assay purification->frap other Other Assays (e.g., LOX, AAPH) purification->other data Data Analysis (IC50 Calculation) abts->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead in_vivo In Vivo Studies lead->in_vivo tox Toxicity Studies lead->tox

Caption: General workflow for the assessment of antioxidant activity of novel pyrimidine derivatives.

The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular antioxidant defense system.[4][17] Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of numerous antioxidant and cytoprotective genes.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Gene Expression & Antioxidant Defense ros Oxidative Stress (Increased ROS) keap1_nrf2 Keap1 Nrf2 ros->keap1_nrf2:f0 Oxidizes Keap1 (Conformational Change) nrf2_free Nrf2 (Free) keap1_nrf2:f1->nrf2_free Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Transcription of Antioxidant Genes are->genes enzymes Synthesis of Antioxidant Enzymes (e.g., SOD, CAT, GPx) genes->enzymes defense Enhanced Cellular Antioxidant Defense enzymes->defense

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

References

Unveiling the Therapeutic Potential of 2-Methylsulfanylpyrimidine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-methylsulfanylpyrimidine derivatives reveals a versatile scaffold with significant potential in drug discovery, demonstrating a range of biological activities contingent on the nature and position of substitutions on the pyrimidine ring. This guide provides a comparative overview of their structure-activity relationships (SAR), focusing on anticancer and anti-inflammatory properties, supported by experimental data and detailed methodologies to inform researchers and drug development professionals.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological effects. The introduction of a methylsulfanyl group at the 2-position of the pyrimidine ring has been a key strategy in the development of novel therapeutic agents. Variations in substituents at the 4, 5, and 6-positions of the 2-methylsulfanylpyrimidine core have been shown to significantly modulate their biological activity, offering a rich landscape for SAR studies.

Anticancer Activity: Targeting Proliferation

Recent studies have highlighted the potential of 2-methylsulfanylpyrimidine derivatives as anticancer agents. The substitution pattern on the pyrimidine ring plays a crucial role in determining their cytotoxic efficacy.

Comparative Anticancer Activity of 2-Mercaptopyrimidine Precursors

A series of 4,6-disubstituted-2-mercaptopyrimidines, the synthetic precursors to 2-methylsulfanylpyrimidines, were evaluated for their in-vitro anticancer activity against the human breast cancer cell line MCF-7. The results, summarized in the table below, demonstrate the influence of substituents at the 4 and 6 positions on cytotoxicity.

Compound IDR1R2% Growth Inhibition (MCF-7 at 10 µM)
2a PhenylPhenyl25
2b 4-ChlorophenylPhenyl80
2c 4-HydroxyphenylPhenyl85
2d 4-MethoxyphenylPhenyl65
2e 3,4-DimethoxyphenylPhenyl55
2f 4-MethylphenylPhenyl40
2g 4-NitrophenylPhenyl75
2h 2-FurylPhenyl30
2i 2-ThienylPhenyl35

Data extracted from a study on related pyrimidine-2-thiol derivatives which are precursors to the methylsulfanyl series.[1][2][3]

Key SAR Observations for Anticancer Activity:

  • Electron-withdrawing and donating groups: The presence of a chloro (-Cl) or hydroxyl (-OH) group at the para-position of the phenyl ring at C4 (compounds 2b and 2c ) significantly enhanced anticancer activity against the MCF-7 cell line.[1][2][3]

  • Methoxy and Dimethoxy substitution: Methoxy (-OCH3) and dimethoxy substitutions at the C4-phenyl ring (compounds 2d and 2e ) resulted in moderate activity.[1][2][3]

  • Alkyl and Heterocyclic groups: Phenyl rings with a methyl group at C4 (-CH3, compound 2f ) or heterocyclic rings like furan and thiophene (compounds 2h and 2i ) at C4 generally led to lower activity compared to those with halogen or hydroxyl substitutions.[1][2][3]

The logical workflow for the synthesis and evaluation of these compounds is depicted in the following diagram:

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Chalcones Substituted Chalcones Pyrimidinetione 4,6-Disubstituted-pyrimidine-2-thione Chalcones->Pyrimidinetione Cyclocondensation Thiourea Thiourea Thiourea->Pyrimidinetione Thioacetate Ethyl [(pyrimidine-2-yl)thio]acetate Pyrimidinetione->Thioacetate Alkylation EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Thioacetate Thiohydrazide 2-[(pyrimidine-2-yl)thio]acetohydrazide Thioacetate->Thiohydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Thiohydrazide Anticancer Anticancer Activity Screening (MCF-7 cell line) Thiohydrazide->Anticancer SAR Structure-Activity Relationship Analysis Anticancer->SAR

Caption: Synthetic and evaluation workflow for pyrimidine derivatives.

Experimental Protocols

Synthesis of 4,6-Disubstituted-pyrimidine-2-thiols (General Procedure)

A mixture of an appropriate substituted chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (50 ml) is treated with sodium hydroxide (0.01 mol) dissolved in a minimal amount of water. The reaction mixture is refluxed on a water bath for 12 hours. After cooling, the mixture is poured into cold water. The resulting solid is filtered, washed with water, and recrystallized from ethyl acetate to yield the desired 4,6-disubstituted-pyrimidine-2-thiol.[1][3]

In-vitro Anticancer Activity Assay (MCF-7 Cell Line)

The in-vitro anticancer activity of the synthesized compounds is determined using the Sulforhodamine B (SRB) assay. Human breast cancer cell line MCF-7 is used for the study. The cells are grown in a 96-well plate and incubated with the test compounds at a concentration of 10 µM for 48 hours. The cell viability is determined by staining with SRB dye, and the percentage of growth inhibition is calculated relative to untreated control cells.

Signaling Pathway Visualization

The development of pyrimidine derivatives as kinase inhibitors often involves targeting specific signaling pathways implicated in cancer progression. The following diagram illustrates a generalized signaling pathway that can be targeted by such inhibitors.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Methylsulfanyl- pyrimidine Derivative Inhibitor->RTK Inhibition

Caption: Generalized RTK signaling pathway targeted by kinase inhibitors.

Conclusion and Future Directions

The structure-activity relationship studies of 2-methylsulfanylpyrimidine derivatives and their precursors underscore the significance of substituent manipulation in tuning their biological profiles. The promising anticancer activity of certain derivatives against breast cancer cells warrants further investigation. Future research should focus on the synthesis of a broader range of 2-methylsulfanylpyrimidine analogues and their evaluation against a wider panel of cancer cell lines and kinases. Detailed mechanistic studies are also necessary to elucidate the precise molecular targets and signaling pathways involved. Such efforts will be instrumental in the development of novel and more effective therapeutic agents based on this versatile heterocyclic scaffold.

References

Safety Operating Guide

Proper Disposal of 2-Methylsulfanylpyrimidine-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 2-Methylsulfanylpyrimidine-4-carbaldehyde. Adherence to these guidelines is critical for personnel safety and environmental protection.

Researchers, scientists, and professionals in drug development must handle the disposal of chemical waste with the utmost care. This compound presents several hazards that necessitate specific disposal protocols. This guide provides a step-by-step operational plan for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Hazard Profile and Safety Precautions

Before handling, it is imperative to be fully aware of the hazards associated with this compound. The primary source of this information is the Safety Data Sheet (SDS).

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled[1].

  • Skin Sensitization: May cause an allergic skin reaction[1].

  • Germ Cell Mutagenicity: Suspected of causing genetic defects[1].

  • Organ Toxicity: May cause damage to kidneys through prolonged or repeated exposure[1].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust[1].

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Cover drains to prevent environmental release[1].

  • Absorb: For dry spills, carefully take up the material. For spills that have been dissolved, collect, bind, and pump off the liquid[1].

  • Clean: Clean the affected area thoroughly.

  • Dispose: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste[1].

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated solids (e.g., paper towels, gloves) and solutions, in a designated and compatible hazardous waste container.

    • Ensure the container is tightly closed when not in use[1].

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").

    • Include the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep it away from incompatible materials. The recommended storage temperature can be found on the product label[1].

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Provide them with the complete chemical name and hazard information.

IV. Quantitative Data Summary

PropertyValueSource
Melting Point/Range185 - 189 °C (365 - 372 °F)[1]
Partition Coefficient (log Pow)ca. -0.09 (25 °C)[1]

This data indicates that bioaccumulation is not expected[1].

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Figure 1. Disposal Workflow for this compound start Start: Generation of This compound Waste waste_type Is the waste contaminated with other substances? start->waste_type spill Spill or Release? start->spill pure_waste Collect in a designated container for pure this compound waste. waste_type->pure_waste No mixed_waste Consult EHS for guidance on collecting mixed hazardous waste. waste_type->mixed_waste Yes label_container Label container with: - Full Chemical Name - Hazard Symbols - Accumulation Start Date pure_waste->label_container mixed_waste->label_container storage Store in a designated, secure, and ventilated satellite accumulation area. label_container->storage disposal_request Arrange for pickup by EHS or a licensed waste disposal contractor. storage->disposal_request end End: Compliant Disposal disposal_request->end spill->waste_type No spill_protocol Follow Spill Management Protocol: - Evacuate and Ventilate - Contain and Absorb - Clean Area - Dispose of cleanup materials as hazardous waste spill->spill_protocol Yes spill_protocol->storage

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methylsulfanylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Methylsulfanylpyrimidine-4-carbaldehyde, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, and serious eye irritation, and is harmful to aquatic life. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard Purpose
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a risk of splashing.ANSI Z.87.1 1989 or European Standard EN166[1][2][3][4]To protect against chemical splashes and flying particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). Consult manufacturer's guide for specific chemical compatibility.[2][5]ASTM F739 or EN 374To prevent skin contact, which can cause irritation.
Body Protection Laboratory coat (Nomex® recommended) or chemical-resistant apron. Long pants and closed-toe, closed-heel shoes are required.[2][3]N/ATo protect skin from splashes and spills.
Respiratory Protection Not typically required under normal use with adequate ventilation. If ventilation is insufficient or there is a risk of aerosolization, use a NIOSH-approved respirator.[2][6][7]NIOSH or EN 149[7]To prevent inhalation of harmful vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial when handling this compound to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][4]

  • Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[8][9]

  • Store under an inert gas as the substance is air-sensitive.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in Table 1 before handling the chemical.

3. Chemical Handling:

  • Conduct all work within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes.[10]

  • Do not eat, drink, or smoke when using this product.

  • Use spark-proof tools and explosion-proof equipment.[8]

  • Take precautionary measures against static discharge.[8]

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.

  • Immediately change any contaminated clothing.

  • Clean the work area and any equipment used.

5. Emergency Procedures:

  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • If swallowed: Rinse mouth and immediately make the victim drink water (two glasses at most). Call a physician or poison center.

  • In case of a spill: Evacuate the area. Wear appropriate PPE and use an absorbent material (e.g., Chemizorb®) to collect the spill. Prevent the spill from entering drains.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste, including unused material and contaminated disposables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

2. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1]

3. Waste Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Do not dispose of it down the drain, as it is harmful to aquatic life.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood & Safety Equipment prep_storage Check Chemical Storage (Cool, Dry, Ventilated) prep_fume_hood->prep_storage prep_ppe Gather Required PPE prep_storage->prep_ppe don_ppe Don PPE prep_ppe->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical post_handling Post-Handling Procedures (Wash, Clean) handle_chemical->post_handling emergency_spill Spill handle_chemical->emergency_spill emergency_exposure Exposure (Skin/Eye/Ingestion) handle_chemical->emergency_exposure collect_waste Collect Waste in Labeled Container post_handling->collect_waste store_waste Store Waste Safely collect_waste->store_waste dispose_waste Dispose via Licensed Contractor store_waste->dispose_waste end_safe End (Safe Completion) dispose_waste->end_safe end_emergency Follow Emergency Procedures emergency_spill->end_emergency emergency_exposure->end_emergency start Start start->prep_fume_hood

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.